molecular formula C7H16ClNO2 B057063 Methyl L-tert-leucinate hydrochloride CAS No. 63038-27-7

Methyl L-tert-leucinate hydrochloride

Número de catálogo: B057063
Número CAS: 63038-27-7
Peso molecular: 181.66 g/mol
Clave InChI: HRTQWUHFSXVRPY-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-tert-Leucine Methyl Ester Hydrochloride is used in the preparation of peptidomimetic protease inhibitors.>

Propiedades

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584463
Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63038-27-7
Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63038-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-tert-leucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL L-TERT-LEUCINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a chiral building block of significant interest in organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its sterically demanding tert-butyl group offers unique stereochemical control in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development. Its applications are notable in the synthesis of proteolysis-targeting chimeras (PROTACs), synthetic cannabinoids, and as a ligand in palladium-catalyzed C-H functionalization reactions[1].

Physicochemical and Spectroscopic Properties

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties
PropertyValueReference
CAS Number 63038-27-7[2][3]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 183-186 °C[1]
Boiling Point 206.8 °C[1]
Flash Point 78.9 °C[1]
Solubility Soluble in polar solvents such as DMSO (100 mg/mL)[1][3]
Optical Rotation [α]₂₀/D +17.5 ± 1°, c = 1% in methanol
Storage 2-8°C, sealed storage, away from moisture[3]
Spectroscopic Data
Spectrum TypeDataReference
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm[2]
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[2]
Infrared (IR) νₘₐₓ (neat): 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[2]
Mass Spectrometry (LRMS, +ESI) m/z: 146.1 ([M+H]⁺, 100%)[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the esterification of L-tert-leucine. Two prevalent and effective methods are detailed below.

Method 1: Esterification using Thionyl Chloride

This method utilizes thionyl chloride as the esterification agent in methanol.

  • To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol).

  • Heat the mixture at reflux for 16 hours.

  • After the reaction is complete, remove the volatile components under reduced pressure.

  • Triturate the residue with diethyl ether to obtain a white solid.

  • Collect the solid by filtration and dry it in vacuo to yield this compound[2].

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

An alternative and often more convenient method employs trimethylchlorosilane in methanol at room temperature. This method is noted for its mild reaction conditions and high yields[4].

  • In a round bottom flask, suspend L-tert-leucine (0.1 mol) in methanol (100 mL).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring.

  • Continue stirring the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound[4][5].

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the thionyl chloride method.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_product Final Product A L-tert-leucine D Reaction Mixture A->D B Methanol B->D C Thionyl Chloride C->D E Reflux (16h) D->E Heat F Evaporation E->F Cool G Trituration (Diethyl Ether) F->G H Filtration & Drying G->H I Methyl L-tert-leucinate HCl H->I

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols and compiled physicochemical and spectroscopic data will be a valuable asset for researchers utilizing this important chiral building block in their synthetic endeavors. The unique steric properties of the tert-butyl group continue to make this compound a valuable tool in the development of novel therapeutics and asymmetric transformations.

References

Methyl L-tert-leucinate Hydrochloride: A Technical Overview of its Synthesis and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and initial physicochemical and spectroscopic characterization of Methyl L-tert-leucinate hydrochloride. While a singular "discovery" event is not prominently documented in scientific literature, its importance as a chiral building block in organic synthesis, particularly in drug discovery, is well-established. This document summarizes the foundational data available for this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 63038-27-7[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2]
Melting Point 183–186°C[1]
Boiling Point 206.8°C[1]
Appearance White to off-white powder or crystals[3]
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol
Storage 2-8°C

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The following table summarizes the key characterization data.

TechniqueData
¹H NMR (300 MHz, DMSO-d₆)δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm[2]
¹³C NMR (75 MHz, DMSO-d₆)δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[2]
Infrared (IR) (νₘₐₓ (neat))3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[2]
Mass Spectrometry (LRMS, +ESI) m/z: 146.1 ([M+H]⁺ 100%)[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of L-tert-leucine.

Experimental Protocol: Esterification of L-tert-leucine with Thionyl Chloride

  • Reaction: L-tert-leucine is reacted with thionyl chloride in methanol.

  • Procedure:

    • To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), thionyl chloride (5.6 mL, 77 mmol) is added.[2]

    • The mixture is then heated at reflux for 16 hours.[2]

    • Following the reflux period, the volatile components are removed under reduced pressure.[2]

    • The resulting residue is triturated with diethyl ether, leading to the formation of a white solid.[2]

    • This solid is collected by filtration and dried under a vacuum to yield the final product.[2]

  • Yield: This process typically results in a quantitative yield (approximately 100%).[2]

A generalized workflow for the synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L-tert-leucine L-tert-leucine Reflux (16h) Reflux (16h) L-tert-leucine->Reflux (16h) Methanol Methanol Methanol->Reflux (16h) Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reflux (16h) Remove Volatiles Remove Volatiles Reflux (16h)->Remove Volatiles Trituration (Diethyl Ether) Trituration (Diethyl Ether) Remove Volatiles->Trituration (Diethyl Ether) Filtration & Drying Filtration & Drying Trituration (Diethyl Ether)->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: Synthesis workflow for this compound.

Initial Studies and Applications

The initial studies surrounding this compound have primarily focused on its utility as a chiral intermediate in organic synthesis. The sterically hindered tert-butyl group provides unique stereochemical control in various reactions. Its applications include:

  • Peptide Synthesis: It serves as a building block in the solution-phase synthesis of peptides.

  • Chiral Auxiliary: The defined stereochemistry makes it a valuable component in asymmetric synthesis.

  • Drug Discovery Intermediate: It is a key component in the synthesis of more complex molecules, including:

    • Proteolysis-targeting chimeras (PROTACs).[1]

    • Synthetic cannabinoids.[1][4]

    • Molecules synthesized via palladium-catalyzed C-H functionalization reactions.[1]

There is currently a lack of published research on the specific biological activity or the interaction of this compound with signaling pathways. Its role has been predominantly that of a structural component rather than a pharmacologically active agent itself.

References

An In-depth Technical Guide to Methyl L-tert-leucinate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl L-tert-leucinate hydrochloride, a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, characteristics, synthesis, and applications, with a focus on experimental protocols and data presentation.

Core Chemical Identity and Characteristics

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine, a non-proteinogenic amino acid. Its structure is characterized by a sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints and properties valuable in asymmetric synthesis and the development of bioactive molecules.[1]

Chemical Structure:

  • IUPAC Name: methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride[2]

  • Synonyms: (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester Hydrochloride, Methyl (S)-2-Amino-3,3-dimethylbutyrate Hydrochloride, H-Tle-OMe·HCl[3]

  • CAS Number: 63038-27-7[4]

  • Molecular Formula: C₇H₁₆ClNO₂[4]

  • Molecular Weight: 181.66 g/mol [4]

The presence of the bulky tert-butyl group makes it a sought-after component in the synthesis of pharmaceuticals, including proteolysis-targeting chimeras (PROTACs) and synthetic cannabinoids, where precise stereochemical control is paramount.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReferences
Appearance White to off-white powder or crystals[3]
Melting Point 183-186 °C[5]
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol[5][6]
Solubility Soluble in water and methanol.[4][7]
Storage Conditions Room temperature, in a cool, dark, and dry place, preferably under an inert atmosphere as it is hygroscopic. Recommended storage at 2-8°C.[3]
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

SpectroscopyDataReferences
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (9H, s), 3.66 (1H, s), 3.70 (3H, s, OCH₃), 8.31-9.00 (3H, m, NH₃⁺)[4]
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8[4]
Infrared (IR) (neat) ν_max (cm⁻¹): 3383, 2961, 2365, 1735, 1613, 1517, 1248[4]
Mass Spectrometry (LRMS, +ESI) m/z: 146.1 ([M+H]⁺)[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-tert-leucine. Two common and effective methods are detailed below.

Synthesis via Thionyl Chloride in Methanol

This is a classic and high-yielding method for the esterification of amino acids.

Experimental Protocol:

  • Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C.[4]

  • Reaction: The mixture is then heated at reflux for 16 hours.[4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the volatiles are removed under reduced pressure. The residue is triturated with diethyl ether to yield a white solid.[4]

  • Purification: The solid is collected by filtration and dried in vacuo to obtain the final product.[4]

G Synthesis of this compound via Thionyl Chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification L-tert-leucine L-tert-leucine Mixing Mix L-tert-leucine and Methanol L-tert-leucine->Mixing Methanol Methanol Methanol->Mixing Thionyl Chloride Thionyl Chloride Addition Add Thionyl Chloride at 0°C Thionyl Chloride->Addition Mixing->Addition Reflux Reflux for 16 hours Addition->Reflux Evaporation Remove volatiles under reduced pressure Reflux->Evaporation Trituration Triturate with Diethyl Ether Evaporation->Trituration Filtration Filter and dry in vacuo Trituration->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Synthesis via Trimethylchlorosilane in Methanol

This method offers a convenient room temperature procedure for esterification.

Experimental Protocol:

  • Reaction Setup: Take L-tert-leucine (0.1 mol) in a round-bottom flask.

  • Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) and stir with a magnetic stirrer. Then, add methanol (100 mL).[7]

  • Reaction: Stir the resulting solution or suspension at room temperature.[7]

  • Monitoring: Monitor the reaction completion using TLC.[7]

  • Work-up: Concentrate the reaction mixture on a rotary evaporator to yield the product.[7]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications, most notably in peptide synthesis.

Dipeptide Synthesis

A common application is in the solution-phase synthesis of dipeptides. The following protocol details the synthesis of Boc-L-tert-leucyl-L-leucine methyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-tert-leucine (1.0 eq), L-leucine methyl ester hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Neutralization: Add Triethylamine (Et₃N) (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes.

  • Coupling: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl acetate (EtOAc) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

G Solution-Phase Dipeptide Synthesis Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_purification Purification Boc-AA Boc-L-tert-leucine Dissolve Dissolve reactants in DCM at 0°C Boc-AA->Dissolve AA-ester L-leucine methyl ester HCl AA-ester->Dissolve Coupling DCC, HOBt Coupling->Dissolve Base Et3N Neutralize Add Et3N Base->Neutralize Dissolve->Neutralize Couple Add DCC solution Neutralize->Couple Stir Stir at RT for 24-48h Couple->Stir Filter Filter DCU precipitate Stir->Filter Evaporate Evaporate solvent Filter->Evaporate Wash Liquid-liquid extraction Evaporate->Wash Dry Dry and concentrate Wash->Dry Dipeptide Protected Dipeptide Dry->Dipeptide

References

An In-depth Technical Guide to Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-tert-leucinate hydrochloride is a chiral building block and a derivative of the non-proteinogenic amino acid L-tert-leucine. Its unique structural features, particularly the bulky tert-butyl group, make it a valuable component in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and its emerging relevance in the study of signaling pathways. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2][3]
CAS Number 63038-27-7[2]
Melting Point 183–186 °C[4]
Boiling Point 206.8 °C[4]
Appearance White to off-white powder or crystals[1]
Solubility Soluble in DMSO (up to 100 mg/mL)[2]
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-tert-leucine. Several methods have been reported, with the use of thionyl chloride in methanol being a common and efficient approach.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol describes the synthesis of this compound from L-tert-leucine and thionyl chloride in methanol.

Materials:

  • L-tert-leucine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and heat the mixture at reflux for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the volatiles under reduced pressure using a rotary evaporator.

  • Triturate the residue with diethyl ether to obtain a white solid.

  • Collect the solid by filtration and dry it in vacuo to yield this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications, primarily in peptide synthesis and as a chiral precursor for complex molecules.

Peptide Synthesis

The compound is widely utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The methyl ester protects the C-terminus of the amino acid, while the amine is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) before its incorporation into a peptide chain.

Chiral Building Block

The bulky and sterically demanding tert-butyl group of the L-tert-leucine moiety makes it a valuable chiral auxiliary and building block in asymmetric synthesis. It is notably used in the synthesis of synthetic cannabinoids, where the stereochemistry of the amino acid component is critical for receptor binding and activity.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its structural motif is found in biologically active molecules, implicating it in the modulation of key signaling pathways.

Cannabinoid Receptor Signaling

Derivatives of L-tert-leucine methyl ester are integral components of several synthetic cannabinoid receptor agonists. For instance, the synthetic cannabinoid MDMB-FUBINACA, which contains an L-tert-leucine methyl ester side-chain, has been instrumental in elucidating the structure of the agonist-bound CB1-Gᵢ signaling complex. This highlights the importance of the L-tert-leucinate moiety in the interaction with and activation of the CB1 receptor.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gᵢ Protein CB1->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP SC Synthetic Cannabinoid (containing L-tert-leucinate) SC->CB1 Binding PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Cannabinoid Receptor 1 (CB1) Signaling Pathway
mTOR Signaling Pathway

Leucine and its derivatives are known to play a role in the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While direct studies on this compound are limited, other L-leucine derivatives have been shown to modulate mTOR signaling. This suggests a potential for this compound or its derivatives to be investigated as modulators of this pathway.

mTOR_Signaling Leucine_Derivative L-Leucine Derivative mTORC1 mTORC1 Leucine_Derivative->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR Signaling Pathway

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound or its derivatives, various in vitro assays can be employed. Below is a representative protocol for a cannabinoid receptor binding assay.

Experimental Protocol: Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

  • Human CB1 receptor-expressing cell membranes

  • [³H]CP55,940 (radioligand)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Non-labeled ligand for non-specific binding (e.g., WIN 55,212-2)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

  • Non-specific Binding: Add 50 µL of the non-labeled ligand, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

  • Competitive Binding: Add 50 µL of the test compound at various dilutions, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound and subsequently calculate the Ki (inhibition constant) to determine its binding affinity.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Start->Plate_Setup Incubation Incubate at 30°C for 90 min Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC₅₀ and Ki Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Workflow for CB1 Receptor Binding Assay

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][5] It is important to avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Conclusion

This compound is a versatile and valuable reagent in synthetic chemistry, with significant applications in the development of peptides and other chiral molecules. Its presence in biologically active compounds, particularly synthetic cannabinoid receptor agonists, underscores its importance in drug discovery and the study of cellular signaling. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl L-tert-leucinate Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-tert-leucinate hydrochloride is a chiral amino acid derivative that serves as a critical structural component in a range of synthetic molecules with significant biological activity. While data on the direct mechanism of action of this compound as a standalone agent is limited, its incorporation into synthetic cannabinoid receptor agonists (SCRAs) has been extensively studied. This guide elucidates the primary mechanism of action associated with the L-tert-leucinate moiety, which is centered on the potent agonism of cannabinoid receptors CB1 and CB2 by molecules containing this chemical group. Furthermore, we will explore the potential, though less characterized, role of L-tert-leucinate derivatives in amino acid signaling pathways such as mTOR. This document provides a comprehensive overview of the pharmacology, experimental data, and relevant methodologies for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine.

PropertyValue
CAS Number 63038-27-7
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white powder or crystals
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol[1]

Primary Mechanism of Action: Cannabinoid Receptor Agonism

The most well-documented mechanism of action for compounds containing the L-tert-leucinate moiety is their function as potent agonists of the cannabinoid receptors, CB1 and CB2. This is particularly evident in the class of synthetic cannabinoids, where the L-tert-leucinate methyl ester side-chain is a common structural feature.

The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

Signaling Pathway

Activation of CB1 and CB2 receptors by L-tert-leucinate-containing synthetic cannabinoids initiates a G-protein-coupled signaling cascade. These receptors are coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of various downstream effectors, including ion channels and protein kinases, leading to the physiological effects of these compounds.

cannabinoid_signaling cluster_membrane Cell Membrane receptor CB1/CB2 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases production of ligand L-tert-leucinate Derivative (SCRA) ligand->receptor Binds to response Cellular Response (e.g., altered neurotransmission, anti-inflammatory effects) camp->response Leads to

Cannabinoid Receptor Signaling Pathway
Quantitative Data on L-tert-leucinate-Containing Synthetic Cannabinoids

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of several synthetic cannabinoids that feature an L-tert-leucinate moiety. This data highlights their high potency at both CB1 and CB2 receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
MDMB-FUBINACA --0.45 - 364.6 - 128
5F-ADB --0.45 - 364.6 - 128
AMB-FUBINACA --0.45 - 364.6 - 128

Note: The EC50 values represent a range for various L-tert-leucinate containing SCRAs as reported in the literature.

Potential Role in Amino Acid Sensing: mTOR Pathway

As a derivative of the amino acid leucine, it is plausible that this compound could interact with cellular amino acid sensing pathways. The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids, particularly L-leucine.

While direct evidence for the effect of this compound on the mTOR pathway is lacking, studies on leucine analogs have shown that structural modifications can influence mTOR activation. It is hypothesized that L-tert-leucinate derivatives may act as either agonists or antagonists of the leucine-sensing machinery that regulates mTOR. Further research is required to validate this potential mechanism of action.

experimental_workflow start Start: Hypothesis Does the compound activate CB receptors? binding_assay Radioligand Binding Assay (Determine Ki at CB1/CB2) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation, membrane potential) start->functional_assay data_analysis Data Analysis (Calculate Ki and EC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Compound is a potent CB1/CB2 agonist data_analysis->conclusion

Experimental Workflow for Cannabinoid Activity

Experimental Protocols

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for cannabinoid receptors.

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293) or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is prepared.

  • Competition Binding: Membranes are incubated with a known radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., an L-tert-leucinate derivative).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Cannabinoid Functional Activity Assay (Membrane Potential)

This protocol outlines a method to assess the functional activity (e.g., EC50) of a compound at cannabinoid receptors.

  • Cell Culture: AtT20 cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.

  • Fluorescent Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the cells. A known CB receptor agonist (e.g., CP55,940) is used as a positive control.

  • Fluorescence Measurement: Changes in fluorescence, indicative of alterations in membrane potential due to receptor activation, are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Conclusion

The primary, well-established mechanism of action associated with the this compound moiety is its role as a key structural component in synthetic cannabinoid receptor agonists. These compounds exhibit high potency and efficacy at both CB1 and CB2 receptors, initiating a Gi/o-coupled signaling cascade. While its direct pharmacological activity as a standalone molecule is not well-characterized, its structural similarity to leucine suggests a potential for interaction with amino acid sensing pathways like mTOR, a hypothesis that warrants further investigation. The experimental protocols provided herein offer a starting point for researchers aiming to characterize the activity of novel compounds containing the L-tert-leucinate scaffold.

References

An In-depth Technical Guide to CAS Number 63038-27-7: L-tert-Leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tert-Leucine methyl ester hydrochloride, identified by CAS number 63038-27-7, is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development.[1] Its structural rigidity and chirality make it a valuable component in the synthesis of complex molecules, particularly peptides and peptidomimetics with therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of L-tert-Leucine methyl ester hydrochloride, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

L-tert-Leucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-tert-leucine. The presence of the bulky tert-butyl group provides steric hindrance that can influence the conformation of molecules into which it is incorporated.[3]

Chemical Structure:

  • IUPAC Name: methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride[4]

  • Synonyms: (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester Hydrochloride, Methyl (S)-2-Amino-3,3-dimethylbutyrate Hydrochloride, H-Tle-OMe·HCl[5]

  • Molecular Formula: C₇H₁₆ClNO₂[2]

  • Molecular Weight: 181.66 g/mol [2]

  • SMILES String: Cl.COC(=O)C(N)C(C)(C)C

Physicochemical Properties

A summary of the key physicochemical properties of L-tert-Leucine methyl ester hydrochloride is presented in Table 1.

PropertyValueReference(s)
Appearance White to off-white powder or crystals
Melting Point 183.0 °C
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol
Storage Temperature 2-8°C
Solubility Soluble in water[6]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of L-tert-Leucine methyl ester hydrochloride. Key spectral data are summarized in Table 2.

Spectroscopy Data Reference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm[7]
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[7]
Infrared (IR) (νₘₐₓ (neat)) 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[7]
Mass Spectrometry (LRMS (+ESI)) m/z: 146.1 ([M+H]⁺ 100%)[7]

Experimental Protocols

Synthesis of L-tert-Leucine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-tert-Leucine methyl ester hydrochloride is through the esterification of L-tert-leucine using thionyl chloride in methanol.[7]

Materials:

  • L-tert-leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Dissolve L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL).[7]

  • Carefully add thionyl chloride (5.6 mL, 77 mmol) to the solution.[7]

  • Heat the reaction mixture at reflux for 16 hours.[7]

  • After the reaction is complete, remove the volatiles under reduced pressure.[7]

  • Triturate the residue with diethyl ether to precipitate a white solid.[7]

  • Collect the solid by filtration.[7]

  • Dry the solid in vacuo to obtain L-tert-Leucine methyl ester hydrochloride.[7]

G cluster_synthesis Synthesis Workflow start Start: L-tert-leucine in Methanol add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 16 hours add_socl2->reflux evaporation Remove Volatiles (Reduced Pressure) reflux->evaporation trituration Triturate with Diethyl Ether evaporation->trituration filtration Filter to Collect Solid trituration->filtration drying Dry in vacuo filtration->drying end_product End Product: L-tert-Leucine Methyl Ester Hydrochloride drying->end_product

Synthesis of L-tert-Leucine Methyl Ester Hydrochloride.
Purification of L-tert-Leucine Methyl Ester Hydrochloride

For applications requiring high purity, an additional purification step can be employed using activated carbon.[8]

Materials:

  • Crude L-tert-Leucine methyl ester hydrochloride (purity < 95%)

  • Water

  • Activated carbon

Procedure:

  • Dissolve the crude L-tert-Leucine methyl ester hydrochloride solid in water to create an aqueous solution.[8]

  • Add activated carbon to the solution while stirring. The weight ratio of the solid to activated carbon should be between 1:0.3 and 1:0.5.[8]

  • Adjust the pH of the solution to between 5.3 and 6.5.[8]

  • Filter the solution to remove the activated carbon and obtain a clear filtrate.[8]

  • Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original.[8]

  • Cool the concentrated solution to induce crystallization.[8]

  • Collect the crystals and dry them to obtain purified L-tert-Leucine methyl ester hydrochloride.[8]

G cluster_purification Purification Workflow start Start: Crude L-tert-Leucine Methyl Ester HCl dissolve Dissolve in Water start->dissolve add_ac Add Activated Carbon & Stir dissolve->add_ac adjust_ph Adjust pH to 5.3-6.5 add_ac->adjust_ph filter Filter to Remove Activated Carbon adjust_ph->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate crystallize Cool to Crystallize concentrate->crystallize dry Dry Crystals crystallize->dry end_product End Product: Purified L-tert-Leucine Methyl Ester HCl dry->end_product

Purification of L-tert-Leucine Methyl Ester Hydrochloride.

Applications in Drug Development

L-tert-Leucine methyl ester hydrochloride is primarily utilized as a chiral building block in the synthesis of pharmaceutical compounds.[1] Its rigid structure is particularly useful in the design of enzyme inhibitors, where precise stereochemistry is critical for activity.

Intermediate in the Synthesis of Peptidase Inhibitors

One of the key applications of this compound is in the synthesis of peptidase inhibitors.[2] Peptidases are enzymes that cleave peptide bonds and are involved in numerous physiological processes, making them important drug targets for a variety of diseases, including cancer and inflammatory disorders.[2] L-tert-Leucine methyl ester hydrochloride can be incorporated into peptidomimetic structures to enhance their stability and binding affinity to the target peptidase.[2]

Role in the Synthesis of SARS-CoV-2 3CL Protease Inhibitors

A notable example of its application is in the development of inhibitors for the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. A study on the design and synthesis of covalent peptidomimetic 3CLpro inhibitors utilized N-Boc-l-tert-leucine, which is derived from L-tert-leucine, as a key component.[9] The synthesis involved the coupling of N-Boc-l-tert-leucine with other fragments to generate the final inhibitor.[9] This highlights the importance of L-tert-leucine derivatives in the rapid development of antiviral agents.

G cluster_application Application in Drug Synthesis start L-tert-Leucine Methyl Ester HCl protect N-Boc Protection start->protect nboc N-Boc-l-tert-leucine protect->nboc couple Couple with other Fragments nboc->couple inhibitor Peptidomimetic 3CL Protease Inhibitor couple->inhibitor

Role in the Synthesis of 3CL Protease Inhibitors.

Safety and Handling

L-tert-Leucine methyl ester hydrochloride should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a respirator if necessary.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

L-tert-Leucine methyl ester hydrochloride (CAS 63038-27-7) is a valuable and versatile chiral building block for researchers and professionals in the fields of organic synthesis and drug development. Its well-defined structure and properties, coupled with established synthesis and purification protocols, make it a reliable intermediate for the creation of complex and biologically active molecules. Its demonstrated utility in the synthesis of enzyme inhibitors, including those targeting viral proteases, underscores its significance in the ongoing quest for novel therapeutics.

References

molecular formula of Methyl L-tert-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl L-tert-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant amino acid derivative utilized in synthetic chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates the synthetic workflow. It is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine.[1] Structurally, it is characterized by a tert-leucine core, which is an amino acid with a bulky tert-butyl side chain, esterified with a methyl group.[1] This compound is a white to off-white solid, typically in powder or crystalline form.[2][3][4] Its stability as a hydrochloride salt enhances its ease of handling and storage.[4]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C7H16ClNO2[2][4][5]
Molecular Weight 181.66 g/mol [2][3][4]
Appearance White to off-white solid[2]
Melting Point 183–186°C[1]
Boiling Point 206.8°C[1]
Flash Point 78.9°C[1]
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol[3]
Solubility In Vitro: DMSO : 100 mg/mL (550.48 mM)[2]

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via the esterification of L-tert-leucine using thionyl chloride in methanol. This method is widely employed for the preparation of amino acid methyl esters.

Materials:

  • L-tert-leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0°C (ice bath).[4]

  • Reaction: The reaction mixture is then heated at reflux for 16 hours.[4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the volatiles are removed under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting residue is triturated with diethyl ether to yield a white solid.[4]

  • Isolation: The solid product is collected by filtration and dried in vacuo to obtain this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L_tert_leucine L-tert-leucine Mixing Mix and Reflux L_tert_leucine->Mixing Reagents Methanol (MeOH) Thionyl Chloride (SOCl2) Reagents->Mixing Evaporation Remove Volatiles (Rotary Evaporation) Mixing->Evaporation Reaction Completion Trituration Trituration with Diethyl Ether Evaporation->Trituration Filtration Filtration and Drying Trituration->Filtration Final_Product Methyl L-tert-leucinate hydrochloride Filtration->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in various areas of chemical synthesis, particularly in the pharmaceutical industry.

  • Peptide Synthesis: It is a valuable precursor in both solution-phase and solid-phase peptide synthesis.[3] The bulky tert-butyl group can impart unique conformational constraints on the resulting peptides.

  • Chiral Building Block: Due to its inherent chirality, it is widely used in the asymmetric synthesis of complex organic molecules.[1] This is particularly important in the development of pharmaceuticals where stereochemistry is critical for efficacy and safety.

  • PROTACs and Synthetic Cannabinoids: The compound is utilized in the development of proteolysis-targeting chimeras (PROTACs) and synthetic cannabinoids, which are areas of active research in drug discovery.[1]

References

The Foundation of Stereochemistry: A Technical Guide to Chiral Pool Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chirality, the "handedness" of a molecule, can dramatically influence its pharmacological and toxicological properties. Chiral pool synthesis stands as a powerful and efficient strategy to access these enantiopure molecules by utilizing readily available, naturally occurring chiral starting materials. This guide provides an in-depth exploration of the core principles, key starting materials, and practical applications of chiral pool synthesis, offering a technical resource for professionals in the field.

The Principle of Chiral Pool Synthesis: An Economical Approach to Asymmetry

Chiral pool synthesis, also known as the "chiron approach," is a synthetic strategy that begins with an enantiomerically pure natural product and modifies it through a series of chemical reactions to arrive at a desired target molecule.[1] The inherent chirality of the starting material is transferred to the final product, circumventing the need for often complex and costly asymmetric synthesis or resolution steps.[2] This approach is particularly advantageous when the target molecule shares a significant portion of its stereochemical framework with a readily available natural product.[2]

The efficiency of chiral pool synthesis lies in its ability to preserve and transmit stereochemical information. The pre-existing chiral centers in the starting material can also influence the formation of new stereocenters during the synthetic sequence.[1]

The Pillars of the Chiral Pool: Key Starting Materials

Nature provides a rich and diverse collection of enantiopure compounds that serve as the foundation for chiral pool synthesis. These can be broadly categorized into three main classes: amino acids, carbohydrates, and terpenes.[2]

Amino Acids: Versatile Chiral Building Blocks

The 20 proteinogenic α-amino acids are readily available and inexpensive starting materials for chiral pool synthesis.[3][4] Their well-defined stereochemistry and the presence of two distinct functional groups—the amine and the carboxylic acid—allow for a wide range of chemical modifications.[5] Both L- and, in some cases, D-amino acids are commercially available, providing access to both enantiomeric series of target molecules.

Key Applications:

  • Synthesis of Nitrogen-Containing Heterocycles: The inherent nitrogen atom makes amino acids ideal precursors for the synthesis of alkaloids, β-lactam antibiotics, and other nitrogenous natural products.

  • Formation of Chiral Auxiliaries and Catalysts: Amino acids are frequently used to synthesize chiral auxiliaries and ligands for asymmetric catalysis.[2]

  • Preparation of Unusual Amino Acids: Natural amino acids serve as templates for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

Starting MaterialTarget Molecule/ClassKey Transformation(s)Reference
L-SerineD-Cysteine (unnatural amino acid)Inversion of stereocenter[1]
L-Glutamic AcidLycopalhine AMulti-step synthesis including cyclizations[6]
D-ThreonineProtected Legionaminic AcidAldehyde formation and subsequent addition[3]
L-TryptophanIndole-derived HeterocyclesCopper-catalyzed asymmetric arylation[3]
Carbohydrates: A Rich Source of Stereochemical Diversity

Carbohydrates, or sugars, are the most abundant class of organic molecules in nature and represent a vast and structurally diverse chiral pool.[7][8] Monosaccharides like glucose, fructose, and ribose offer a high density of stereocenters and functional groups (hydroxyls, aldehydes/ketones) that can be selectively manipulated.[7][9]

Key Applications:

  • Synthesis of Complex Natural Products: The polyhydroxylated and stereochemically rich backbone of carbohydrates makes them excellent starting materials for the total synthesis of complex molecules such as macrolides, polyethers, and alkaloids.[7]

  • Preparation of Carbocyclic Compounds: The Ferrier carbocyclization is a powerful reaction that converts carbohydrates into enantiomerically pure cyclohexanone derivatives, which are valuable intermediates in natural product synthesis.[9]

  • Development of Glycomimetics and Carbohydrate-Based Drugs: Carbohydrates are used to synthesize analogs of natural oligosaccharides and glycoconjugates with potential therapeutic applications.[8]

Starting MaterialTarget Molecule/ClassKey Transformation(s)Reference
MonosaccharidesOleandomycin, Okadaic AcidRegio- and stereoselective transformations[7]
AldohexosesCyclohexanone derivativesFerrier carbocyclization[9]
L-Ribose derivative(-)-Viridin, (-)-ViridiolIntramolecular [3+2] cycloaddition[6]
Terpenes: Asymmetric Carbocyclic Scaffolds

Terpenes are a large and diverse class of natural products derived from isoprene units. Many simple monoterpenes and sesquiterpenes are readily available in enantiopure form from essential oils and other plant sources.[10][11] They are characterized by their often rigid and asymmetric carbocyclic skeletons.[11]

Key Applications:

  • Synthesis of Other Terpenes and Steroids: The chiral framework of simple terpenes can be elaborated to construct more complex terpene natural products.[10][12]

  • Source of Chiral Ligands and Reagents: Terpenes are precursors to widely used chiral reagents and ligands, such as diisopinocampheylborane (derived from α-pinene).[2]

  • Construction of Polycyclic Systems: The pre-existing rings in terpenes serve as excellent starting points for the synthesis of other cyclic and polycyclic molecules.[13]

Starting MaterialTarget Molecule/ClassKey Transformation(s)Reference
VerbenonePaclitaxel (Taxol) precursorSkeleton incorporation[2]
(-)-PantolactoneEpothilone fragmentBuilding block synthesis[2]
(R)-Carvone(1S,2S,4S)-β-ElemeneMulti-step synthesis[14]
(-)-LinaloolArtemoneAllylic oxidation, organocatalytic cyclization[15]
LimoneneYingzhaosu AThiol-oxygen cooxidation[15]

Experimental Design and Workflow in Chiral Pool Synthesis

The successful implementation of a chiral pool synthesis strategy requires careful planning and execution. A typical workflow involves several key stages, from the selection of the starting material to the final characterization of the target molecule.

G cluster_0 Conceptualization cluster_1 Execution cluster_2 Analysis A Target Molecule Selection B Retrosynthetic Analysis A->B C Chiral Pool Starting Material Identification B->C D Synthetic Route Development C->D E Reaction Optimization D->E F Scale-up and Purification E->F G Structural Verification (NMR, MS) F->G H Stereochemical Analysis (ee%, dr%) G->H I Biological Activity Assay H->I

Figure 1. A generalized workflow for a chiral pool synthesis project.
Key Experimental Protocols

Example Protocol: Asymmetric Hydrogenation in the Synthesis of a Biologically Active Compound

This protocol is a representative example of a key stereoselective transformation.

Reaction: Asymmetric hydrogenation of an enone using a chiral catalyst to establish a key stereocenter.[14]

Materials:

  • Enone substrate (1.0 eq)

  • Spiro iridium catalyst (e.g., 28 in the reference, 0.01 eq)

  • Hydrogen gas (50 atm)

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add the enone substrate and the chiral iridium catalyst.

  • Under an inert atmosphere (e.g., argon), add the anhydrous, degassed solvent.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Chiral Pool Synthesis in the Context of Drug Discovery

The principles of chiral pool synthesis are highly relevant to the development of new therapeutic agents. Many signaling pathways in the body are regulated by chiral molecules, and the stereochemistry of a drug can determine its efficacy and safety.

G cluster_0 Drug Discovery Cascade Start Chiral Pool Starting Material Synth Chiral Pool Synthesis Start->Synth Target Enantiopure Drug Candidate Synth->Target Receptor Chiral Biological Target (e.g., Receptor) Target->Receptor Binds with high affinity SideEffect Undesired Side Effects (from wrong enantiomer) Target->SideEffect Avoided Response Desired Biological Response Receptor->Response

Figure 2. The role of chiral pool synthesis in achieving target-specific biological responses.

By providing a reliable and cost-effective route to enantiomerically pure compounds, chiral pool synthesis enables the systematic investigation of structure-activity relationships (SAR) and the development of drugs with improved therapeutic indices.

Conclusion

Chiral pool synthesis remains a cornerstone of modern organic chemistry and drug discovery. Its reliance on nature's readily available and stereochemically defined building blocks offers a practical and economical advantage. For researchers and scientists, a thorough understanding of the key starting materials, synthetic transformations, and strategic application of this approach is essential for the efficient and successful synthesis of complex, enantiopure molecules that can address significant challenges in medicine and beyond.

References

Methodological & Application

Application Notes and Protocols: Methyl L-tert-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Methyl L-tert-leucinate hydrochloride, a key chiral building block in synthetic chemistry.[1][2][3] Its bulky tert-butyl side chain provides unique steric properties, making it a valuable component in the stereoselective synthesis of peptides, peptidomimetics, and other complex chiral molecules.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 63038-27-7[1][4][5][6]
Molecular Formula C₇H₁₆ClNO₂[6]
Molecular Weight 181.66 g/mol [4][5][7]
Appearance White to off-white powder or crystals[4][5][8]
Melting Point 183.0 °C[4]
Optical Activity [α]²⁰/D +17.5±1°, c = 1% in methanol[4]
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm[8]
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[8]
IR (νₘₐₓ (neat)) 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[8]
Mass Spec (LRMS, +ESI) m/z: 146.1 ([M+H]⁺ 100%)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride Esterification

This protocol details the synthesis of this compound from L-tert-leucine using thionyl chloride in methanol.[8]

Materials:

  • L-tert-leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL).

  • Carefully add thionyl chloride (5.6 mL, 77 mmol) to the solution.

  • Heat the mixture at reflux for 16 hours.

  • After cooling to room temperature, remove the volatiles under reduced pressure using a rotary evaporator.

  • Triturate the residue with diethyl ether to induce precipitation of a white solid.

  • Collect the solid by filtration and dry it in vacuo to obtain this compound.

Expected Yield: ~100% (1.1 g)[8]

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[8]

Protocol 2: Synthesis of this compound using Trimethylchlorosilane

This protocol offers an alternative, milder method for the synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl).[9][10]

Materials:

  • L-tert-leucine

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place L-tert-leucine (0.1 mol) in a round-bottom flask.

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.

Advantages: This method is advantageous due to its mild reaction conditions, simple work-up, and generally good to excellent yields.[9][10]

Protocol 3: Purification of Amino Acid Methyl Ester Hydrochlorides

This protocol, adapted from a method for purifying L-leucine methyl ester hydrochloride, can be used to increase the purity of the target compound.[11]

Materials:

  • Crude this compound (purity < 95%)

  • Activated carbon

  • Water

  • Filter paper/filtration apparatus

  • Beaker

  • Stirring apparatus

  • pH meter or pH paper

  • Vacuum concentrator/rotary evaporator

Procedure:

  • Dissolve the crude this compound in water to create an aqueous solution.

  • Add activated carbon to the solution while stirring. The weight ratio of the crude solid to activated carbon should be approximately 1:0.3 to 1:0.5.

  • Adjust the pH of the solution to between 5.3 and 6.5.

  • Filter the mixture to remove the activated carbon and obtain a clear filtrate.

  • Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.

  • Cool the concentrated solution to induce crystallization.

  • Collect the crystals by filtration and dry them to obtain purified this compound.

Applications in Peptide Synthesis

This compound is a valuable building block in peptide synthesis.[12][13] After removal of the hydrochloride salt, typically by treatment with a base, the resulting free amine can be coupled with an N-protected amino acid to form a dipeptide.

Workflow for Dipeptide Synthesis

The following diagram illustrates a general workflow for the synthesis of a dipeptide using this compound.

G cluster_0 Preparation of Free Amine cluster_1 Peptide Coupling cluster_2 Work-up and Purification Methyl_L_tert_leucinate_HCl Methyl L-tert-leucinate hydrochloride Base_Treatment Base Treatment (e.g., Et3N, DIPEA) Methyl_L_tert_leucinate_HCl->Base_Treatment Dissolve in solvent (e.g., DCM) Free_Amine Methyl L-tert-leucinate (Free Amine) Base_Treatment->Free_Amine Coupling_Reagents Coupling Reagents (e.g., DCC/HOBt or HATU) Free_Amine->Coupling_Reagents N_Protected_AA N-Protected Amino Acid (e.g., Boc-AA-OH) N_Protected_AA->Coupling_Reagents Dipeptide Protected Dipeptide Coupling_Reagents->Dipeptide Filtration Filtration (to remove by-products) Dipeptide->Filtration Extraction Aqueous Work-up/ Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Purified_Dipeptide Purified Protected Dipeptide Purification->Purified_Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Asymmetric Synthesis Applications

Methyl L-tert-leucinate serves as a versatile chiral precursor for the synthesis of other complex chiral molecules, such as β-amino acids.[14] The inherent stereocenter and the steric bulk of the tert-butyl group can effectively direct the stereochemical outcome of subsequent reactions.[14]

Logical Workflow for β³-Amino Acid Synthesis

The following diagram outlines a potential synthetic route from Methyl L-tert-leucinate to a β³-amino acid derivative.

G Start Methyl (tert-butoxycarbonyl)- L-tert-leucinate Reduction Reduction Start->Reduction e.g., LiBH₄ Leucinol N-Boc-L-leucinol Reduction->Leucinol Oxidation Oxidation Leucinol->Oxidation e.g., Dess-Martin Periodinane Leucinal N-Boc-L-leucinal Oxidation->Leucinal Olefination Wittig or Horner-Wadsworth- Emmons Olefination Leucinal->Olefination Phosphorus Ylide Unsaturated_Ester α,β-Unsaturated Ester Olefination->Unsaturated_Ester Conjugate_Addition Conjugate Addition of an Amine Unsaturated_Ester->Conjugate_Addition e.g., NH₃ Beta_Amino_Acid N-Boc-β³-amino acid methyl ester Conjugate_Addition->Beta_Amino_Acid

Caption: Role of Methyl L-tert-leucinate as a chiral precursor.

References

Applications of Methyl L-tert-leucinate Hydrochloride in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its sterically demanding tert-butyl group provides unique stereochemical control in various chemical transformations. This attribute makes it a sought-after starting material for the synthesis of complex chiral molecules, including pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of scientific research.

Chiral Building Block in the Synthesis of Synthetic Cannabinoids

This compound is a crucial precursor in the synthesis of a class of potent synthetic cannabinoid receptor agonists (SCRAs). The L-tert-leucinate moiety is often incorporated as the "head group" of the SCRA molecule, which plays a significant role in the compound's binding affinity and efficacy at the cannabinoid receptors, CB1 and CB2. The bulky tert-butyl group can enhance binding affinity to the receptor. A notable example of a synthetic cannabinoid synthesized using this building block is MDMB-FUBINACA.

Quantitative Data: Synthesis and Receptor Affinity of a Representative Synthetic Cannabinoid
CompoundStarting MaterialsCoupling ReagentsYield (%)CB1 Receptor Affinity (Kᵢ, nM)CB2 Receptor Affinity (Kᵢ, nM)
MDMB-FUBINACA Analog1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, this compoundEDC·HCl, HOBt, DIPEAApprox. 93%0.299 - 5380.912 - 2190
Experimental Protocol: Synthesis of an MDMB-FUBINACA Analog

Objective: To synthesize an indole-3-carboxamide-based synthetic cannabinoid via amide coupling.

Materials:

  • 1-alkyl-1H-indole-3-carboxylic acid (1.0 equiv.)

  • This compound (1.2 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-alkyl-1H-indole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • In a separate flask, dissolve this compound in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.

  • Add the neutralized amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired synthetic cannabinoid.

Signaling Pathway: CB1 Receptor Activation

Synthetic cannabinoids derived from this compound act as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that leads to various physiological effects.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SCRA Synthetic Cannabinoid (e.g., MDMB-FUBINACA) CB1R CB1 Receptor SCRA->CB1R Binds G_Protein Gαi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Ion_Channels->Cellular_Response SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling1 Couple Fmoc-Amino Acid 1 (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 Wash with DMF Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash with DMF Deprotection2->Wash3 Coupling2 Couple Methyl L-tert-leucinate (HATU/DIPEA) Wash3->Coupling2 Wash4 Wash with DMF Coupling2->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purification Purification (HPLC) Cleavage->Purification End End: Purified Dipeptide Purification->End Arndt_Eistert_Workflow Start Start: N-Boc-L-tert-leucine MixedAnhydride Mixed Anhydride Formation (Ethyl Chloroformate, TEA) Start->MixedAnhydride Diazoketone Diazoketone Formation (Diazomethane) MixedAnhydride->Diazoketone WolffRearrangement Wolff Rearrangement (Ag⁺ catalyst, Methanol) Diazoketone->WolffRearrangement BetaAminoEster N-Boc-β-tert-leucine Methyl Ester WolffRearrangement->BetaAminoEster End End: Purified β-Amino Ester BetaAminoEster->End PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC (with tert-Leucine Linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (Protein of Interest) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Application Notes and Protocols: Methyl L-tert-leucinate Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl L-tert-leucinate hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its sterically demanding tert-butyl group provides a high degree of stereocontrol in various chemical transformations, making it a crucial component in the synthesis of numerous pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for antiviral drugs and other bioactive molecules.

Physicochemical Properties

PropertyValueReference
CAS Number63038-27-7[1]
Molecular FormulaC₇H₁₆ClNO₂[2]
Molecular Weight181.66 g/mol [2]
AppearanceWhite to off-white solid[3]
Storage4°C, sealed storage, away from moisture[3]

Applications in Drug Synthesis

This compound is a key precursor in the synthesis of several antiviral drugs, where its unique stereochemistry is essential for potent biological activity.

Synthesis of HIV Protease Inhibitors: Atazanavir

Atazanavir is an antiretroviral drug used to treat and prevent Human Immunodeficiency Virus (HIV). The synthesis of Atazanavir involves the coupling of an epoxide intermediate with a hydrazine derivative, followed by the introduction of the L-tert-leucine moiety.

Biological Target: HIV Protease. Atazanavir is a potent inhibitor of HIV protease, an enzyme critical for the lifecycle of the virus. By blocking this enzyme, Atazanavir prevents the maturation of new viral particles, thus halting the progression of the infection.

HIV_Protease_Inhibition cluster_hiv_lifecycle HIV Lifecycle cluster_inhibition Inhibition by Atazanavir HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease Mature Viral Proteins Mature Viral Proteins New Virion Assembly New Virion Assembly Atazanavir Atazanavir Atazanavir->HIV Protease Inhibits

Experimental Protocol: Synthesis of an Atazanavir Intermediate

This protocol describes a key step in an example synthesis of Atazanavir, involving the coupling of N-methoxycarbonyl-L-tert-leucine with a diamine intermediate.[4]

Materials:

  • N-methoxycarbonyl-L-tert-leucine

  • Diamine intermediate hydrochloride salt

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) and HOBt (1.1 eq) in a mixture of CH₂Cl₂ and DMF.

  • Cool the solution to 0-5°C.

  • Add a solution of DCC (1.1 eq) in CH₂Cl₂ to the cooled mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1 hour at 0-5°C.

  • Add the diamine intermediate hydrochloride salt (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed for several hours at room temperature.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purify the product by chromatography.

Quantitative DataValueReference
Yield Not specified[4]
Purity Not specified[4]
Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors: Boceprevir and Telaprevir

Boceprevir and Telaprevir are inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of these drugs incorporates the L-tert-leucine fragment, which plays a critical role in binding to the enzyme's active site.

Biological Target: HCV NS3/4A Protease. Boceprevir and Telaprevir covalently bind to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein and inhibiting viral replication.

HCV_Protease_Inhibition cluster_hcv_replication HCV Replication cluster_inhibition Inhibition by Boceprevir/Telaprevir HCV Polyprotein HCV Polyprotein HCV NS3/4A Protease HCV NS3/4A Protease Viral Proteins Viral Proteins Viral Replication Complex Viral Replication Complex Boceprevir/Telaprevir Boceprevir/Telaprevir Boceprevir/Telaprevir->HCV NS3/4A Protease Inhibits

Experimental Protocol: Synthesis of a Key Intermediate for Telaprevir

This protocol outlines a coupling reaction to form a key intermediate in the synthesis of Telaprevir.[5]

Materials:

  • (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

  • (1S,2R)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

  • Coupling agent (e.g., T3P)

  • Dichloromethane (DCM)

Procedure:

  • Charge a round bottom flask with the carboxylic acid component (1.0 eq) and add DCM.

  • Add the amine component (1.5 eq) to the flask.

  • After stirring for 5 minutes, add the coupling agent (3.0 eq).

  • Stir the reaction mixture for 21 hours at room temperature.

  • Dilute the reaction with ethyl acetate and acidify to pH 2 with 2M HCl.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Quantitative DataValueReference
Yield 43%[5]
Diastereomeric Ratio 1:1.14[5]
Epimeric Impurity at tert-leucine position < 1.0%[5][6]

General Protocols for Peptide Synthesis

This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis.

Solution-Phase Dipeptide Synthesis: Boc-Leu-Gly-OMe

This protocol details the synthesis of the dipeptide Boc-Leu-Gly-OMe.[7]

Materials:

  • Boc-L-leucine

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-ethylmorpholine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate

Procedure:

  • Cool a solution of glycine methyl ester hydrochloride (5.02 g) in a mixture of DCM (20 ml) and DMF (30 ml) to 0°C.

  • Add N-ethylmorpholine (5 ml).

  • Add a solution of dry Boc-L-leucine (9.5 g) in DCM (50 ml).

  • Add DCC (9.04 g), HOBt (6 g), and N-ethylmorpholine (1.5 ml) to the reaction mixture.

  • Stir for 45 minutes at 0°C and then for 5 hours at ambient temperature.

  • Remove the insoluble dicyclohexylurea (DCU) by filtration and wash with ethyl acetate.

  • The filtrate is diluted with ethyl acetate and washed successively with aqueous potassium bisulfate, saturated sodium bicarbonate, and saturated sodium chloride.[7]

  • Dry the organic solution over anhydrous sodium sulfate and concentrate in vacuo.

Solution_Phase_Peptide_Synthesis Boc-L-leucine Boc-L-leucine Reaction Mixture Reaction Mixture Boc-L-leucine->Reaction Mixture Glycine methyl ester HCl Glycine methyl ester HCl Glycine methyl ester HCl->Reaction Mixture Coupling Reagents (DCC, HOBt) Coupling Reagents (DCC, HOBt) Coupling Reagents (DCC, HOBt)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Workup Workup Filtration->Workup Boc-Leu-Gly-OMe Boc-Leu-Gly-OMe Workup->Boc-Leu-Gly-OMe

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding a Boc-L-leucine residue in a solid-phase peptide synthesis workflow.[7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM.

  • Coupling: In a separate vessel, dissolve Boc-L-Leu-OMe (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the amino acid. Add this activated solution to the neutralized peptide-resin and agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

SPPS_Cycle Peptide-Resin Peptide-Resin Deprotection (TFA) Deprotection (TFA) Peptide-Resin->Deprotection (TFA) Washing (DCM) Washing (DCM) Deprotection (TFA)->Washing (DCM) Coupling (Boc-L-Leu-OMe, HBTU, DIPEA) Coupling (Boc-L-Leu-OMe, HBTU, DIPEA) Washing (DCM)->Coupling (Boc-L-Leu-OMe, HBTU, DIPEA) Washing (DMF, DCM) Washing (DMF, DCM) Coupling (Boc-L-Leu-OMe, HBTU, DIPEA)->Washing (DMF, DCM) Elongated Peptide-Resin Elongated Peptide-Resin Washing (DMF, DCM)->Elongated Peptide-Resin

Conclusion

This compound is an indispensable chiral building block for the synthesis of complex pharmaceutical agents, particularly antiviral drugs. Its bulky tert-butyl group provides excellent stereocontrol, which is crucial for the efficacy of these drugs. The protocols outlined in this document provide a foundation for the utilization of this versatile reagent in various synthetic applications. Researchers should optimize reaction conditions to achieve high yields and stereoselectivity for their specific targets.

References

Application Notes and Protocols for the Analytical Characterization of Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl L-tert-leucinate hydrochloride. The following protocols and data are intended to guide researchers in establishing robust analytical methods for identity, purity, and stability assessment of this important amino acid derivative.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Quantitative Data Summary: NMR Spectroscopy

Parameter¹H NMR (300 MHz, DMSO-d₆)¹³C NMR (75 MHz, DMSO-d₆)
Chemical Shift (δ) / ppm 1.00 (s, 9H), 3.66 (s, 1H), 8.31-9.00 (m, 3H)26.3, 33.1, 52.3, 60.7, 168.8
Assignment tert-butyl protons, methine proton, amine protonstert-butyl carbons, quaternary carbon, methoxy carbon, methine carbon, carbonyl carbon

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Quantitative Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)Assignment
3383N-H stretch (amine hydrochloride)
2961C-H stretch (aliphatic)
1735C=O stretch (ester)
1248C-O stretch (ester)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the KBr pellet using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background subtraction using a blank KBr pellet. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Quantitative Data Summary: Mass Spectrometry

Ionization ModeObserved m/zAssignment
Electrospray (ESI+)146.1[M+H]⁺ (protonated free base)

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-30 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 50-500

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity, including the enantiomeric purity, of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a common method for determining the chemical purity of this compound.

Quantitative Data Summary: HPLC Purity

ParameterValue
Purity Specification ≥99.0%

Experimental Protocol: HPLC for Purity

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main peak.

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is crucial for determining the enantiomeric excess of the L-enantiomer.

Quantitative Data Summary: Chiral HPLC

ParameterValue
Enantiomeric Excess (e.e.) Specification ≥99.0%

Experimental Protocol: Chiral HPLC (Direct Method)

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of about 0.5 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of methanol, ethanol, and acetic acid (e.g., 95:5:0.1 v/v/v). The exact ratio may need optimization.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Inject a sample of the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample of this compound and calculate the enantiomeric excess based on the peak areas of the L- and D-enantiomers.

Thermal Analysis

Thermal analysis provides information on the physical properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature.

Quantitative Data Summary: Thermal Analysis

ParameterValue
Melting Point (DSC) 183.0 °C
Thermal Decomposition (TGA) Onset of significant weight loss above the melting point

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Determine the melting point from the onset or peak of the endothermic event in the DSC thermogram. Analyze the TGA curve to identify the temperature at which decomposition begins.

Visualizations

Analytical Workflow for this compound

Analytical_Workflow cluster_0 Sample Receipt and Initial Characterization cluster_1 Structural Identification cluster_2 Purity and Impurity Profiling cluster_3 Physicochemical Properties cluster_4 Final Report and Specification Sample Methyl L-tert-leucinate Hydrochloride Sample Appearance Visual Appearance (White to off-white solid) Sample->Appearance Visual Inspection Solubility Solubility Test (e.g., in DMSO, Water) Sample->Solubility Preliminary Tests NMR NMR Spectroscopy (¹H and ¹³C) Appearance->NMR Structural Confirmation IR FTIR Spectroscopy MS Mass Spectrometry HPLC_Purity HPLC for Chemical Purity (Reversed-Phase) Chiral_HPLC Chiral HPLC for Enantiomeric Purity NMR->HPLC_Purity Purity Assessment Report Certificate of Analysis NMR->Report Data Compilation IR->Report Data Compilation MS->Report Data Compilation HPLC_Purity->Report Data Compilation Thermal_Analysis Thermal Analysis (DSC and TGA) Chiral_HPLC->Thermal_Analysis Physical Characterization Chiral_HPLC->Report Data Compilation Thermal_Analysis->Report Data Compilation

Caption: Comprehensive analytical workflow for the characterization of this compound.

Decision Tree for Chiral Purity Analysis

Chiral_Purity_Analysis Start Determine Enantiomeric Purity of Methyl L-tert-leucinate HCl Method_Selection Method Selection Start->Method_Selection Direct_Method Direct Method: Chiral Stationary Phase (CSP) HPLC Method_Selection->Direct_Method CSP Available & Direct Analysis Preferred Indirect_Method Indirect Method: Derivatization + Achiral HPLC Method_Selection->Indirect_Method CSP Unavailable or Higher Sensitivity Needed CSP_Column Select CSP Column (e.g., Teicoplanin-based) Direct_Method->CSP_Column Derivatization_Agent Select Chiral Derivatizing Agent (e.g., Marfey's Reagent) Indirect_Method->Derivatization_Agent CSP_Mobile_Phase Optimize Mobile Phase (e.g., Methanol/Ethanol/Acid) CSP_Column->CSP_Mobile_Phase CSP_Analysis Analyze Sample Directly CSP_Mobile_Phase->CSP_Analysis Result Calculate Enantiomeric Excess (e.e.) CSP_Analysis->Result Derivatization_Reaction Perform Derivatization Reaction Derivatization_Agent->Derivatization_Reaction Achiral_Column Separate Diastereomers on Achiral Column (e.g., C18) Derivatization_Reaction->Achiral_Column Achiral_Column->Result

Caption: Decision tree for selecting a suitable HPLC method for enantiomeric purity analysis.

Application Notes: Solution-Phase Peptide Synthesis Utilizing Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a valuable amino acid derivative for solution-phase peptide synthesis (SPPS). The tert-leucine residue, with its sterically demanding tert-butyl side chain, can impart unique conformational constraints on peptides, potentially enhancing their biological activity and metabolic stability. This makes it a key building block in the synthesis of therapeutic peptides, including protease inhibitors and other pharmacologically active agents.

The methyl ester protection of the C-terminus enhances solubility in organic solvents, which can facilitate more efficient and faster coupling reactions compared to their free-acid counterparts.[1] These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of dipeptides, a foundational technique for building larger peptide fragments.

Key Applications and Advantages

  • Fragment Condensation: Dipeptides or larger peptide fragments synthesized using Methyl L-tert-leucinate as the C-terminal residue can be deprotected (saponified) at the C-terminus and used in fragment condensation strategies to build longer, more complex peptides.[2]

  • Improved Solubility: The C-terminal methyl ester increases the overall hydrophobicity and solubility of the amino acid in organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1]

  • Conformational Rigidity: The bulky tert-butyl group of tert-leucine restricts the conformational freedom of the peptide backbone, which can be advantageous for designing peptides with high receptor affinity and selectivity.[3]

  • Enhanced Stability: Peptides containing tert-leucine can exhibit increased resistance to enzymatic degradation due to the steric hindrance provided by the side chain.

Experimental Workflow for Dipeptide Synthesis

The following diagram outlines the general workflow for the solution-phase synthesis of a dipeptide using this compound.

G cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification start1 N-Boc Protected Amino Acid (e.g., Boc-Ala-OH) activation Carboxyl Group Activation (e.g., EDC/HOBt) start1->activation start2 Methyl L-tert-leucinate Hydrochloride neutralization Neutralization of Hydrochloride (e.g., with DIPEA or Et3N) start2->neutralization coupling Peptide Bond Formation (Stir at RT) neutralization->coupling Amine Component activation->coupling Carboxyl Component filtration Filter Byproduct (e.g., DCU) coupling->filtration extraction Aqueous Wash & Organic Extraction filtration->extraction purification Column Chromatography (Silica Gel) extraction->purification end_product Purified N-Boc-Dipeptide Methyl Ester purification->end_product

Caption: General workflow for solution-phase dipeptide synthesis.

Data Presentation: Reaction Yields

The following table summarizes typical yields for solution-phase peptide synthesis steps relevant to the protocols described.

StepProduct ExampleStarting MaterialsCoupling/Reaction ConditionsTypical Yield (%)Reference
Dipeptide Synthesis Boc-Leu-Leu-OMeBoc-Leu-OH + H-Leu-OMe·HClDCC/HOBt, Et₃N, DCM, 48h at RT87.7[2]
Dipeptide Synthesis Boc-Ala-Ala-OHBoc-Ala-OSu + L-AlanineTriton B, DMF, NMM, 20h at RT76.3[4]
Saponification Boc-Leu-Leu-OHBoc-Leu-Leu-OMe2M NaOH, MeOH, 10h at RT~90[2]
Boc Deprotection H-Ala-Leu-OMe·TFABoc-Ala-Leu-OMeTFA in DCMQuantitative[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Boc-L-Alaninyl-L-tert-leucine Methyl Ester

This protocol describes the coupling of N-Boc-L-Alanine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • This compound (H-Tle-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA or Et₃N (1.2 eq) to the mixture to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[1]

  • Combine the pure fractions and evaporate the solvent to obtain the purified N-Boc-L-Alaninyl-L-tert-leucine methyl ester.

Protocol 2: Saponification of the Dipeptide Methyl Ester

This protocol details the hydrolysis of the C-terminal methyl ester to generate the free carboxylic acid, making it suitable for further fragment condensation.

Materials:

  • N-Boc-dipeptide methyl ester (from Protocol 1)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 2 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the N-Boc-dipeptide methyl ester (1.0 eq) in MeOH or THF.

  • Add 2 M NaOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent (MeOH or THF) under reduced pressure.

  • Dissolve the aqueous residue in water and wash with diethyl ether to remove any unreacted starting material.[2]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of the N-Boc-dipeptide-OH should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.

Protocol 3: N-terminal Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group to yield the dipeptide methyl ester with a free amine, ready for further elongation.

Materials:

  • N-Boc-dipeptide methyl ester (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the N-Boc-dipeptide methyl ester in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of TFA to the solution.[1]

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the solution under reduced pressure to remove excess TFA and DCM.

  • Triturate the oily residue with cold diethyl ether to precipitate the TFA salt of the dipeptide methyl ester.

  • Collect the solid product by filtration and dry under vacuum.

Logical Workflow: From Building Block to Peptide Fragment

The strategic use of this compound allows for a modular approach to synthesizing larger peptides via fragment condensation.

G start_node H-Tle-OMe·HCl step1 Couple with Boc-AA-OH (Protocol 1) start_node->step1 product1 Boc-AA-Tle-OMe step1->product1 decision Further Elongation? product1->decision path_a_step1 Boc Deprotection (Protocol 3) decision->path_a_step1 Yes, in solution path_b_step1 Saponification (Protocol 2) decision->path_b_step1 Yes, for fragment condensation path_a_product H-AA-Tle-OMe·TFA path_a_step1->path_a_product path_a_step2 Couple with another Boc-AA-OH path_a_product->path_a_step2 path_a_end Longer N-Protected Peptide Ester path_a_step2->path_a_end path_b_product Boc-AA-Tle-OH path_b_step1->path_b_product path_b_step2 Couple to Resin-Bound Peptide (H-Peptide-Resin) path_b_product->path_b_step2 path_b_end Longer Peptide on Solid Support path_b_step2->path_b_end

Caption: Strategy for peptide elongation using the synthesized dipeptide.

Application in Drug Discovery: Protease Inhibition

Dipeptides and their derivatives are often explored as inhibitors of proteases, such as Dipeptidyl Peptidase 4 (DPP-4), which is a target in type 2 diabetes treatment.[6] The mechanism is typically competitive inhibition, where the synthetic peptide binds to the enzyme's active site but is not cleaved, thus blocking the natural substrate.

G cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition enzyme1 Protease (e.g., DPP-4) product Cleaved Products enzyme1->product Catalyzes Cleavage substrate Natural Substrate (Peptide) substrate->enzyme1 Binds to Active Site enzyme2 Protease (e.g., DPP-4) no_product No Reaction enzyme2->no_product Blocks Substrate Binding inhibitor Synthetic Dipeptide (e.g., containing Tle) inhibitor->enzyme2 Binds to Active Site

References

The Role of Methyl L-tert-leucinate Hydrochloride in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a crucial chiral building block in modern drug discovery and development. Its unique structural features, particularly the bulky tert-butyl group, provide steric hindrance that can significantly influence the pharmacological properties of a molecule. This non-proteinogenic amino acid derivative is widely employed in the synthesis of a variety of therapeutic agents, including antiviral, anticancer, and psychoactive compounds. These application notes provide an overview of its role in drug development, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 63038-27-7[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 183.0 °C[1]
Optical Activity [α]20/D +17.5±1°, c = 1% in methanol[1]
Storage Temperature 2-8°C[1]

Applications in Drug Development

This compound serves as a vital intermediate in the synthesis of a range of pharmaceuticals, primarily due to its ability to introduce specific stereochemistry and steric bulk into the final molecule.

Antiviral Drug Development: Protease Inhibitors

A prominent application of this compound is in the synthesis of HIV protease inhibitors. The bulky tert-leucine moiety can effectively mimic the hydrophobic side chains of natural amino acids, leading to strong binding interactions with the active site of viral proteases.

Example: Atazanavir

Atazanavir is an antiretroviral drug of the protease inhibitor class used to treat HIV infection.[2] The synthesis of Atazanavir involves the coupling of N-methoxycarbonyl-L-tert-leucine with a key amine intermediate.[2]

Signaling Pathway: HIV Protease Inhibition

Atazanavir functions by binding to the active site of the HIV protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for viral maturation.[3][4] By inhibiting this enzyme, Atazanavir prevents the production of mature, infectious virions.[3][4]

HIV_Protease_Inhibition cluster_virus HIV Virion Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA (in Host Genome) Integration->Proviral_DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Virion_Assembly New Virion Assembly Mature_Viral_Proteins->Virion_Assembly New_Virion New Infectious Virion Virion_Assembly->New_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits Cannabinoid_Receptor_Activation cluster_cell Presynaptic Neuron SCRA Synthetic Cannabinoid (e.g., MDMB-FUBINACA) CB1R CB1 Receptor SCRA->CB1R Binds & Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel Inward-rectifier K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Reduces Activation Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release K_Channel->Neurotransmitter_Release Peptide_Synthesis_Workflow Start Start Materials: - N-Boc-Amino Acid - Methyl L-tert-leucinate HCl Activation Activate Carboxylic Acid (EDC, HOBt) Start->Activation Neutralization Neutralize Amine HCl Salt (DIPEA) Start->Neutralization Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Protected Dipeptide Purification->Product

References

Methyl L-tert-leucinate Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a chiral building block and a derivative of the non-proteinogenic amino acid L-tert-leucine. Its unique structural feature, a bulky tert-butyl group adjacent to the stereocenter, imparts significant steric hindrance. This property is highly valuable in medicinal chemistry for influencing molecular conformation, enhancing metabolic stability, and controlling stereoselective synthesis. These application notes provide an overview of its utility in the development of therapeutic agents, with a focus on synthetic cannabinoid receptor agonists (SCRAs) and antiviral drugs. Detailed experimental protocols for key synthetic procedures are also presented.

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its incorporation into a molecule can significantly impact its binding affinity, potency, and pharmacokinetic profile.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

The L-tert-leucine methyl ester moiety is a prominent feature in a number of potent synthetic cannabinoid receptor agonists. These compounds often exhibit high affinity for the cannabinoid receptors CB1 and CB2. The bulky tert-leucinate group plays a critical role in the interaction with the receptor binding pocket.

A notable example is MDMB-FUBINACA, a potent agonist of the CB1 receptor. The methyl L-tert-leucinate side-chain was instrumental in resolving the first agonist-bound CB1–Gi signaling complex via cryo-EM, highlighting its importance in ligand-receptor interactions. Structure-activity relationship (SAR) studies on various analogs have demonstrated that modifications to this part of the molecule can significantly alter potency and efficacy.[1][2]

Quantitative Data for Selected Synthetic Cannabinoid Receptor Agonists:

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Reference
MDMB-FUBINACACB10.140.45[2]
MMB-FUBINACACB10.42-[1]
ADB-BUTINACACB1-0.52[1]
MDMB-4F-BUTINACACB18.21 ± 0.13 M (pKi)9.39 ± 0.17 M (pEC50)[3]
MDMB-4F-BUTINACACB29.92 ± 0.09 M (pKi)8.48 ± 0.14 M (pEC50)[3]
Antiviral Agents

N-methoxycarbonyl-L-tert-leucine, a derivative of L-tert-leucine, is a key component in the synthesis of the HIV protease inhibitor, Atazanavir.[4][5] Atazanavir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The L-tert-leucine fragment contributes to the molecule's ability to fit into the active site of the HIV protease enzyme, thereby inhibiting its function and preventing viral replication.[4]

L-tert-leucine is a foundational component in the synthesis of Nirmatrelvir (the active component of Paxlovid), an antiviral drug effective against SARS-CoV-2.[6] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. The L-tert-leucine residue is one of the three amino acid components of this peptidomimetic drug, playing a crucial role in its binding to the protease's active site.[6]

Peptide Synthesis

The steric bulk of the tert-butyl group in L-tert-leucine and its derivatives makes it a valuable tool in peptide synthesis. It can be used to introduce conformational constraints into a peptide backbone, which can lead to enhanced biological activity and stability. While the bulkiness can sometimes present challenges in coupling reactions, specialized protocols have been developed to efficiently incorporate such sterically hindered amino acids into peptide chains.[7]

Experimental Protocols

Protocol 1: Synthesis of MDMB-FUBINACA

This protocol describes a general procedure for the synthesis of MDMB-FUBINACA, a synthetic cannabinoid receptor agonist.

Workflow for the Synthesis of MDMB-FUBINACA:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Methyl 1H-indazole-3-carboxylate C Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate A->C Base (e.g., t-BuOK) Solvent (e.g., THF) B 1-(Bromomethyl)-4-fluorobenzene B->C D 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid C->D Base (e.g., NaOH) Solvent (e.g., MeOH) F MDMB-FUBINACA D->F Coupling agents (EDC·HCl, HOBt) Base (DIPEA) Solvent (DMSO) E This compound E->F G A N-Methoxycarbonyl-L-tert-leucine C Atazanavir Precursor A->C Coupling Agents (e.g., DCC, HOBt) Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2) B 1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane trihydrochloride B->C G A Resin-Bound Peptide B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Washing (DMF, DCM) B->C D Amino Acid Coupling (Fmoc-L-tert-leucine-OH, Coupling Reagents) C->D E Washing (DMF, DCM) D->E F Resin-Bound Peptide (n+1) E->F G cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effectors Agonist SCRA (e.g., MDMB-FUBINACA) CB1 CB1 Receptor Agonist->CB1 G_protein Gi/o Protein CB1->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition K_channel K⁺ Channel G_beta_gamma->K_channel Activation MAPK MAPK Pathway (ERK, JNK, p38) G_beta_gamma->MAPK Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation

References

Application Notes and Protocols for Boc-L-leucine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of Boc-L-leucine, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, offering robust protection of the α-amino group of amino acids that is readily removed under acidic conditions.[1][2] Leucine is a frequently incorporated amino acid, and its successful coupling is essential for the synthesis of a wide range of biologically active peptides.[3]

This document outlines standard procedures, compares common coupling reagents, and provides visual workflows to guide researchers in achieving high-yield and high-purity peptide synthesis.

Core Principles of Boc-Protected Amino Acid Coupling

The formation of a peptide bond involves the activation of the carboxylic acid of an N-terminally protected amino acid, such as Boc-L-leucine, and its subsequent reaction with the free amino group of another amino acid or a growing peptide chain.[4] The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing side reactions, particularly racemization.[5][6]

In the context of SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and the peptide chain is elongated in a stepwise manner.[3] Each cycle of chain elongation involves the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.[7] Solution-phase synthesis follows similar principles of protection and coupling but without the solid support, which can be advantageous for large-scale synthesis of shorter peptides.[8]

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of Boc-L-leucine. The following table summarizes the performance of various coupling reagents commonly used in peptide synthesis.

Coupling ReagentActivation MethodTypical Reaction TimeReported Efficiency/YieldKey Advantages & Considerations
DCC/DIC Carbodiimide4 - 12 hoursLow to ModerateCost-effective. DCC byproduct (DCU) is insoluble and can be filtered off in solution-phase. DIC is preferred for SPPS as its urea byproduct is more soluble.[9] Risk of racemization can be minimized by the addition of HOBt.[6][9]
HBTU/TBTU Aminium/Uronium Salt< 1 hourHighFast and efficient coupling with low racemization, especially with HOBt addition.[6][9] Byproducts are soluble, facilitating purification.[6]
HATU Aminium/Uronium Salt1 - 4 hoursHighHighly effective for difficult couplings, including sterically hindered amino acids.[10]
PyBOP/PyAOP Phosphonium Salt1 - 3 hoursHighParticularly effective for coupling N-methyl amino acids and reducing racemization.[9][10]
DEPBT Phosphonium Salt1 - 2 hoursModerate to HighRecommended when minimizing racemization is a primary concern.[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-L-leucine

This protocol describes a general method for the coupling of Boc-L-leucine onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.

Materials:

  • Resin-bound peptide with a free amine

  • Boc-L-leucine (4 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 equivalents)[10]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[10]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Kaiser test kit for monitoring

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Boc-Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[12]

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[7][12]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DCM (3x) to remove residual acid.[1]

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes and drain.[1]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) to remove excess base.[1]

  • Activation of Boc-L-leucine:

    • In a separate vessel, dissolve Boc-L-leucine and HBTU in DMF or NMP.

    • Add DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.[10]

  • Coupling Reaction:

    • Add the activated Boc-L-leucine solution to the swollen and neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Chain Elongation: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Solution-Phase Coupling of Boc-L-leucine

This protocol outlines a general procedure for the coupling of Boc-L-leucine to an amino acid ester in solution using DCC and HOBt.

Materials:

  • Boc-L-leucine (1.0 equivalent)

  • Amino acid ester hydrochloride (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N-Methylmorpholine (NMM) or Triethylamine (Et₃N) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-L-leucine and HOBt in anhydrous DCM or THF in a round-bottom flask.

    • In a separate flask, dissolve the amino acid ester hydrochloride in DCM or THF and neutralize with NMM or Et₃N at 0°C.

  • Coupling Reaction:

    • Add the neutralized amino acid ester solution to the Boc-L-leucine solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC in DCM or THF dropwise to the reaction mixture.[8]

    • Stir the reaction mixture at 0°C for 2-4 hours and then at room temperature overnight.[8]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[8]

Mandatory Visualization

SPPS_Workflow start Start: Resin-bound Peptide swell 1. Swell Resin (DMF/NMP) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, IPA) deprotect->wash1 neutralize 4. Neutralize (10% DIEA in DCM) wash1->neutralize wash2 5. Wash (DCM) neutralize->wash2 couple 6. Couple wash2->couple activate Activate Boc-L-leucine (HBTU/DIEA in DMF) activate->couple wash3 7. Wash (DMF, DCM, MeOH) couple->wash3 kaiser Kaiser Test wash3->kaiser kaiser->couple Positive (Recouple) end_cycle Elongated Peptide (Ready for next cycle) kaiser->end_cycle Negative end_cycle->swell Next Amino Acid final_cleavage Final Cleavage from Resin end_cycle->final_cleavage

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) cycle.

Solution_Phase_Workflow reactants Boc-L-leucine + HOBt Amino Acid Ester + NMM mix 1. Mix Reactants in DCM/THF at 0°C reactants->mix add_dcc 2. Add DCC (in DCM/THF) mix->add_dcc react 3. React (0°C to RT, overnight) add_dcc->react filter 4. Filter DCU react->filter workup 5. Aqueous Work-up (HCl, NaHCO3, Brine) filter->workup dry 6. Dry & Concentrate workup->dry purify 7. Purify (Column Chromatography) dry->purify product Purified Dipeptide purify->product

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Reagent_Selection start Coupling Boc-L-leucine is_sp_synthesis Solid-Phase Synthesis? start->is_sp_synthesis is_sterically_hindered Sterically Hindered Coupling? is_sp_synthesis->is_sterically_hindered Yes dcc_hobt Use DCC / HOBt is_sp_synthesis->dcc_hobt No (Solution-Phase) racemization_risk High Risk of Racemization? is_sterically_hindered->racemization_risk dic_hobt Use DIC / HOBt is_sterically_hindered->dic_hobt No hbtu_hatu Use HBTU / HATU racemization_risk->hbtu_hatu No depbt Use DEPBT racemization_risk->depbt Yes

Caption: Decision tree for coupling reagent selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl L-tert-leucinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this sterically hindered amino acid ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the direct esterification of L-tert-leucine. The two most common reagents for this transformation are thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol. The thionyl chloride method is often reported to give high yields.[1]

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge arises from the significant steric hindrance imparted by the tert-butyl group of the L-tert-leucine. This steric bulk can slow down the rate of esterification, requiring more forcing reaction conditions (e.g., elevated temperatures or longer reaction times) compared to less hindered amino acids. These harsher conditions can potentially lead to side reactions and racemization.

Q3: What are the potential side reactions during the synthesis with thionyl chloride?

A3: When using thionyl chloride, potential side reactions can include the formation of sulfur-containing impurities if the thionyl chloride is not fresh or if the reaction is not performed under anhydrous conditions.[2] In the presence of trace amounts of water, thionyl chloride can decompose to form HCl and SO₂, and potentially other reactive sulfur species that can lead to colored byproducts or "slimy" residues.[2] It is also crucial to remove excess thionyl chloride after the reaction, as it can interfere with subsequent steps or product purification.

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting L-tert-leucine spot is a good indicator of reaction completion. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the ratio of starting material to product.[3][4]

Q5: What is the best way to purify the final product?

A5: After the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified by trituration with a suitable solvent like diethyl ether to induce precipitation of the hydrochloride salt.[1] Recrystallization from an appropriate solvent system can also be used for further purification to achieve high purity.

Q6: How can I assess the chiral purity of my synthesized this compound?

A6: The enantiomeric purity of the final product is critical and can be determined using chiral HPLC. A common method involves using a chiral stationary phase, such as a Chiralpak® column, to separate the L- and D-enantiomers.[5] Optical rotation measurements can also provide an indication of the enantiomeric excess.[5] Derivatization with a chiral reagent followed by analysis with standard HPLC or GC can also be an effective method.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction: The steric hindrance of the tert-butyl group can significantly slow down the reaction.[8] 2. Decomposition of reagents: Thionyl chloride is sensitive to moisture. 3. Loss of product during workup: The product might be soluble in the workup solvents.1. Increase reaction time and/or temperature: Refluxing for an extended period (e.g., 16 hours) may be necessary.[1] Consider using microwave irradiation to accelerate the reaction.[3] 2. Use freshly distilled thionyl chloride and anhydrous methanol. Ensure all glassware is thoroughly dried. 3. Optimize the workup procedure. Ensure the pH is appropriate for the salt to precipitate. Use a suitable anti-solvent for precipitation.
Product is a Brownish or Sticky Solid 1. Impurities in the starting materials or reagents. 2. Side reactions due to moisture or impurities in the thionyl chloride. [2]1. Use high-purity L-tert-leucine and freshly distilled, high-quality thionyl chloride. 2. Perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Purify the crude product by recrystallization or column chromatography if necessary.
Racemization of the Product 1. Harsh reaction conditions: Prolonged heating or the presence of strong acids can lead to racemization at the α-carbon.1. Optimize reaction conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider alternative, milder esterification methods if racemization is a persistent issue.
Difficulty in Isolating the Product 1. The hydrochloride salt is not precipitating. 2. The product is hygroscopic. [1]1. Ensure the reaction mixture is sufficiently concentrated. Use an appropriate anti-solvent (e.g., diethyl ether) to induce precipitation. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. 2. Handle the final product in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Store the product in a desiccator.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a known synthetic method.[1]

Materials:

  • L-tert-leucine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tert-leucine (1.0 g, 7.7 mmol) in anhydrous methanol (60 mL).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (5.6 mL, 77 mmol) to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 16 hours.

  • Monitor the reaction progress by TLC until the L-tert-leucine spot disappears.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to induce precipitation of the product.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: ~100% (crude).[1]

Quantitative Data Summary

Parameter Thionyl Chloride Method TMSCl Method Reference(s)
Reagents L-tert-leucine, SOCl₂, MethanolL-tert-leucine, TMSCl, Methanol[1]
Reaction Time 16 hoursTypically 12-24 hours[1]
Reaction Temperature RefluxRoom Temperature[1]
Reported Yield ~100% (for L-tert-leucine derivative)Good to excellent for various amino acids[1]
Key Considerations Exothermic, requires anhydrous conditions, evolution of toxic gases.Milder conditions, generally good yields.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: L-tert-leucine reagents Add Anhydrous Methanol and Thionyl Chloride start->reagents reflux Reflux for 16 hours reagents->reflux evaporation Remove Solvent and Excess SOCl₂ reflux->evaporation precipitation Precipitate with Diethyl Ether evaporation->precipitation filtration Filter and Dry precipitation->filtration product Final Product: Methyl L-tert-leucinate HCl filtration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes reagent_issue Reagent Decomposition? start->reagent_issue No incomplete_rxn->reagent_issue No solution1 Increase Reaction Time/Temp incomplete_rxn->solution1 Yes workup_loss Product Loss during Workup? reagent_issue->workup_loss No solution2 Use Anhydrous Reagents reagent_issue->solution2 Yes solution3 Optimize Workup workup_loss->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Methyl L-tert-leucinate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl L-tert-leucinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the esterification of L-tert-leucine. Two commonly employed methods are:

  • Thionyl chloride (SOCl₂) in methanol: This is a classic and effective method where thionyl chloride reacts with methanol to form methyl chloroformate in situ, which then esterifies the amino acid.[1][2]

  • Trimethylchlorosilane (TMSCl) in methanol: This method offers a convenient and efficient way to prepare amino acid methyl esters at room temperature.[3][4]

Q2: Why is the hydrochloride salt of the methyl ester formed?

A2: The esterification is typically carried out under acidic conditions (generated by the reaction of thionyl chloride or trimethylchlorosilane with methanol). In this acidic environment, the amino group of the L-tert-leucinate is protonated, forming the hydrochloride salt. This also serves to protect the amino group from side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by thin-layer chromatography (TLC).[1] The disappearance of the starting material (L-tert-leucine) spot indicates the completion of the reaction. A suitable developing solvent system would be a mixture of dichloromethane and methanol. The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of the amino acid.[1]

Q4: What is the typical yield for this reaction?

A4: With optimized conditions, the synthesis of amino acid methyl ester hydrochlorides can achieve high to quantitative yields, often in the range of 95% to 100%.[1][2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Presence of water in the reaction: Thionyl chloride and trimethylchlorosilane are highly reactive towards water, which will consume the reagent and prevent the desired reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous methanol and handle reagents in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
2. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.2. Monitor the reaction progress using TLC until the starting material is no longer visible.[1] For the thionyl chloride method, ensure the mixture is refluxed for the recommended time.[2] For the TMSCl method, allow for adequate stirring time at room temperature.[3][4]
3. Degradation of the reagent: Thionyl chloride and trimethylchlorosilane can degrade if not stored properly.3. Use freshly opened or properly stored reagents.
Product is difficult to isolate or purify 1. Hygroscopic nature of the product: The hydrochloride salt can be hygroscopic, making it difficult to handle and obtain as a dry, free-flowing solid.[2]1. After removing the solvent, triturate the residue with a non-polar solvent like diethyl ether to induce precipitation and help remove impurities.[2] Dry the final product under high vacuum.
2. Presence of side products: Side reactions can lead to impurities that co-precipitate with the desired product.2. If significant impurities are present, recrystallization from a suitable solvent system (e.g., methanol/ether) may be necessary.[5] A purification method involving activated carbon has also been described to improve purity.[6]
Inconsistent Results 1. Variability in reagent quality: The purity of L-tert-leucine, methanol, and the esterification reagents can affect the outcome.1. Use high-purity, anhydrous solvents and reagents from a reliable source.
2. Subtle variations in reaction conditions: Small changes in temperature, reaction time, or stoichiometry can lead to different results.2. Carefully control all reaction parameters. Ensure accurate measurement of all reagents.

Experimental Protocols

Method 1: Esterification using Thionyl Chloride in Methanol

This protocol is adapted from established procedures for the synthesis of amino acid methyl esters.[1][2]

Materials:

  • L-tert-leucine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tert-leucine (1.0 eq.) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and stir to precipitate the product.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Method 2: Esterification using Trimethylchlorosilane in Methanol

This protocol is based on a general and mild procedure for amino acid esterification.[3][4]

Materials:

  • L-tert-leucine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask with a magnetic stirrer, suspend L-tert-leucine (1.0 eq.) in anhydrous methanol at room temperature.

  • Slowly add trimethylchlorosilane (2.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to induce precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amino Acid Esterification

Parameter Thionyl Chloride Method Trimethylchlorosilane Method
Reagent Thionyl chloride (SOCl₂)Trimethylchlorosilane (TMSCl)
Solvent Anhydrous MethanolAnhydrous Methanol
Temperature RefluxRoom Temperature
Reaction Time 2 - 6 hours[1]8 - 24 hours[3]
Typical Yield 98% - 100%[1]95% - 97%[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start L-tert-leucine & Anhydrous Methanol reagent Add Esterification Reagent (SOCl₂ or TMSCl) start->reagent reaction Stir/Reflux reagent->reaction tlc Monitor by TLC reaction->tlc Check for completion evaporation Solvent Evaporation tlc->evaporation Reaction complete precipitation Precipitation with Diethyl Ether evaporation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Methyl L-tert-leucinate Hydrochloride drying->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield cause1 Presence of Water? start->cause1 solution1 Use Anhydrous Solvents & Dry Glassware cause1->solution1 Yes cause2 Incomplete Reaction? cause1->cause2 No solution2 Increase Reaction Time/ Temperature & Monitor by TLC cause2->solution2 Yes cause3 Degraded Reagent? cause2->cause3 No solution3 Use Fresh Reagent cause3->solution3 Yes

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Methyl L-tert-leucinate hydrochloride purification methods and issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl L-tert-leucinate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this essential chiral building block.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
PUR-001 My final product is a gummy or oily substance instead of a white solid. - Presence of residual solvent (e.g., methanol, diethyl ether).- Incomplete reaction, leaving unreacted starting materials.- The product is hygroscopic and has absorbed moisture from the air.[1]- Ensure complete removal of volatiles under reduced pressure.[1]- Triturate the residue with a non-polar solvent like diethyl ether to induce solidification.[1]- Dry the final product thoroughly under vacuum.- Handle the product quickly in a dry environment or a glove box to minimize moisture absorption.
PUR-002 The yield of my purified product is significantly lower than expected. - Loss of product during recrystallization due to high solubility in the chosen solvent system.- Incomplete precipitation or crystallization.- Adherence of the product to glassware during transfers.- Optimize the recrystallization solvent system. Ethanol/ethyl acetate mixtures are commonly used.[2]- Cool the crystallization mixture to a lower temperature (e.g., 1–3 °C) to maximize crystal formation.[3]- Ensure thorough scraping of glassware to recover all of the product.
PUR-003 TLC analysis of my purified product shows multiple spots, indicating impurities. - Incomplete reaction or presence of side products.- Degradation of the product during purification.- Contamination from glassware or solvents.- Monitor the initial reaction progress by TLC until the starting material spot disappears.[4]- Consider purification by column chromatography for difficult-to-remove impurities.- Ensure all glassware is scrupulously clean and solvents are of high purity.
PUR-004 The product's melting point is broad or lower than the literature value (approx. 183°C). - Presence of impurities.- Re-purify the product using recrystallization or column chromatography.- Ensure the product is completely dry before measuring the melting point.
PUR-005 How can I remove colored impurities from my product? - Formation of colored byproducts during the reaction.- Treatment with activated carbon in an aqueous solution can be an effective method for decolorization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently cited methods for purification are recrystallization and trituration. Recrystallization, often from a mixture of ethanol and ethyl acetate, is effective for obtaining a high-purity crystalline product.[2] Trituration with a solvent like diethyl ether is useful for converting oily or gummy products into a solid form and removing non-polar impurities.[1] For challenging separations, column chromatography can also be employed.

Q2: My this compound is hygroscopic. How should I handle and store it?

A2: Due to its hygroscopic nature, it is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).[1] For storage, it should be kept in a tightly sealed container, preferably in a desiccator or at a controlled low temperature (2-8°C).

Q3: What are the typical impurities I might encounter?

A3: Common impurities include unreacted L-tert-leucine, residual solvents from the synthesis (e.g., methanol), and byproducts from the esterification reaction. If thionyl chloride is used for esterification, residual acidic impurities may also be present.

Q4: How can I monitor the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities.[2][4] For a more quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended. The melting point is also a good indicator of purity.

Experimental Protocols

Recrystallization Protocol

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol.

  • Addition of Anti-solvent: While the solution is still warm, slowly add an anti-solvent, such as ethyl acetate, until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in a refrigerator or an ice bath (1–3 °C) to promote further crystallization.[3]

  • Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (ethyl acetate) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification by Activated Carbon Treatment (Adapted for this compound)

This method is particularly useful for removing colored impurities.

  • Dissolution: Dissolve the crude this compound in water.

  • Adsorption: Add activated carbon to the aqueous solution. The weight ratio of the solid compound to activated carbon can be optimized, for example, starting with a ratio of 1:0.3.[3]

  • pH Adjustment: Adjust the pH of the solution to between 5.3 and 6.5.[3]

  • Stirring: Stir the mixture for a defined period to allow for the adsorption of impurities onto the activated carbon.

  • Filtration: Filter the mixture to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Crystallization and Drying: Cool the concentrated solution to induce crystallization, and then dry the resulting crystals under vacuum.[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude MethylL-tert-leucinate HCl Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Start Anti_Solvent Add Anti-solvent (e.g., Ethyl Acetate) Dissolution->Anti_Solvent Crystallization Cool to Induce Crystallization Anti_Solvent->Crystallization Filtration Filter Crystals Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity Analysis (TLC, NMR, MP) Pure_Product->Analysis

Caption: Recrystallization workflow for methyl L-tert-leucinate HCl.

Troubleshooting_Logic Start Observe Product Appearance Is_Solid Is it a white solid? Start->Is_Solid Is_Pure TLC shows a single spot? Is_Solid->Is_Pure Yes Troubleshoot_Gummy Issue: Gummy/Oily - Triturate with Ether - Dry under vacuum Is_Solid->Troubleshoot_Gummy No Final_Product Purification Successful Is_Pure->Final_Product Yes Troubleshoot_Impure Issue: Impurities Present - Recrystallize - Column Chromatography Is_Pure->Troubleshoot_Impure No

References

troubleshooting experiments involving Methyl L-tert-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl L-tert-leucinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 63038-27-7) is a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] It serves as a crucial chiral building block in organic synthesis. Its primary applications are in the synthesis of novel pharmaceuticals, including peptidomimetic protease inhibitors, and as a component in the development of PROTACs (Proteolysis Targeting Chimeras) and synthetic cannabinoid receptor agonists.[1][2] The bulky tert-butyl group provides steric hindrance that can influence molecular conformation and enhance stability against hydrolysis.[1]

Q2: What are the key physical and chemical properties of this compound?

The key properties are summarized in the table below.

Q3: What are the recommended storage and handling procedures for this compound?

Due to its hygroscopic nature, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[3][4] For solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[3] When handling the solid, it is advisable to work in a dry environment, such as a glove box, to prevent moisture absorption.[5] Always use personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

Troubleshooting Guides

Synthesis of this compound

Q1: I am experiencing a low yield in the synthesis of this compound from L-tert-leucine and thionyl chloride in methanol. What are the possible causes and solutions?

Low yields in this esterification reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time (e.g., 16 hours) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material (L-tert-leucine) is no longer visible.[6]

  • Moisture Contamination: The presence of water can hydrolyze the thionyl chloride and the product ester, reducing the yield. Ensure all glassware is thoroughly dried and that the methanol is anhydrous.[7][8]

  • Loss During Workup: The product is a water-soluble hydrochloride salt. During the workup, avoid excessive washing with aqueous solutions. Trituration with a non-polar solvent like diethyl ether is recommended to precipitate the product.[6]

Troubleshooting Workflow for Low Synthesis Yield

G Start Low Yield in Synthesis IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction Moisture Suspect Moisture Contamination Start->Moisture WorkupLoss Investigate Workup Losses Start->WorkupLoss TLC Monitor by TLC IncompleteReaction->TLC Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous OptimizeWorkup Optimize Workup Procedure WorkupLoss->OptimizeWorkup ExtendReaction Extend Reaction Time TLC->ExtendReaction End Improved Yield ExtendReaction->End DryGlassware Thoroughly Dry Glassware Anhydrous->DryGlassware AnhydrousMethanol Use Anhydrous Methanol Anhydrous->AnhydrousMethanol DryGlassware->End AnhydrousMethanol->End MinimizeAqueous Minimize Aqueous Washing OptimizeWorkup->MinimizeAqueous Triturate Triturate with Diethyl Ether OptimizeWorkup->Triturate Triturate->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Solubility Issues

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?

This compound is generally soluble in polar solvents.[1] However, its solubility can be influenced by the specific solvent and the presence of other reagents.

  • Solvent Choice: For in vitro studies, DMSO is a common solvent, with concentrations up to 100 mg/mL achievable with ultrasonication.[3][4] For organic reactions, polar aprotic solvents like DMF or NMP may be suitable. It is less soluble in non-polar solvents.

  • Hygroscopic Nature: The compound readily absorbs moisture, which can affect its solubility characteristics. Ensure you are using a dry, fresh batch of the reagent.[6]

  • Temperature: Gently warming the mixture may improve solubility, but be cautious of potential degradation, especially in the presence of nucleophiles or bases.

  • pH Adjustment: In aqueous solutions, the pH will influence the protonation state of the amine and thus its solubility.

Peptide Synthesis and Purification

Q3: My peptide coupling reaction using this compound is inefficient. What could be the problem?

Inefficient coupling can be due to several factors:

  • Steric Hindrance: The bulky tert-butyl group of tert-leucine can slow down the coupling reaction. Using a more potent coupling agent or extending the reaction time may be necessary.

  • Racemization: While the tert-butyl group can reduce the risk of racemization compared to other amino acids, it is still a possibility, especially with strong bases or prolonged activation times.[9] Consider using racemization-suppressing additives like HOBt or HOAt.[9]

  • Aggregation: Peptides containing hydrophobic residues like tert-leucine can aggregate on the solid support, leading to incomplete coupling.[10] Switching to a different solvent (e.g., NMP) or using a lower substitution resin can help mitigate this issue.[2]

G Start Start Peptide Coupling Deprotection N-terminal Deprotection Start->Deprotection Neutralization Neutralization Deprotection->Neutralization Activation Activate Methyl L-tert-leucinate HCl Neutralization->Activation Coupling Couple to Resin Activation->Coupling Wash Wash Resin Coupling->Wash End Ready for Next Cycle Wash->End

Caption: A general logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Methyl L-tert-leucinate hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl L-tert-leucinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the Fischer esterification of L-tert-leucine. This is typically achieved by reacting L-tert-leucine with methanol in the presence of an acid catalyst. Common catalysts include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[1][2][3] Thionyl chloride serves as both a catalyst and a dehydrating agent.[1]

Q2: I am experiencing a lower than expected yield. What are the potential causes?

Low yields can arise from several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting L-tert-leucine spot is no longer visible.[4]

  • Moisture Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents. The hygroscopic nature of the final product also necessitates handling and storage in a dry environment.[5]

  • Suboptimal Reaction Temperature: While some methods proceed at room temperature, others require reflux.[1][2] Ensure you are using the appropriate temperature for your chosen protocol.

  • Inefficient Work-up: Product loss can occur during the extraction and purification steps. Ensure complete extraction and minimize transfers.

Q3: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

Discoloration often indicates the presence of impurities, which can result from side reactions or the degradation of reagents.

  • Thionyl Chloride Quality: Old or impure thionyl chloride can lead to colored byproducts. Using freshly distilled thionyl chloride is recommended.

  • Charring: Overheating during the reaction or solvent removal can cause the material to char. Maintain careful temperature control.

  • Purification: Discolored products can often be purified by recrystallization.[6] A patent for the purification of the closely related L-leucine methyl ester hydrochloride suggests dissolving the crude product in water, treating it with activated carbon to adsorb colored impurities, followed by filtration, concentration, and recrystallization.[6]

Q4: How can I improve the purity of my this compound?

  • Recrystallization: This is a highly effective method for purifying the final product. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether or ethanol and ethyl acetate.[5] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Activated Carbon Treatment: As mentioned, using activated carbon can effectively remove colored impurities.[6]

  • Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but impurities are soluble, such as diethyl ether, can remove some impurities.[1]

Q5: I'm having trouble monitoring the reaction with TLC. What are some common pitfalls?

  • Spotting Technique: Overly concentrated spots can lead to large, streaky spots on the TLC plate, making it difficult to resolve the starting material from the product. Dilute your sample before spotting and aim for small, distinct spots.[7]

  • Mobile Phase: An inappropriate solvent system can result in poor separation. A common mobile phase for amino acids and their esters is a mixture of chloroform and methanol. You may need to adjust the polarity by varying the solvent ratio.

  • Visualization: Since amino acids and their esters are often not UV-active, a staining reagent is necessary. A 2% solution of ninhydrin in ethanol is a common choice, which reacts with the primary amine to produce a colored spot.[4]

  • Acidic/Basic Compounds: The hydrochloride salt may streak on the silica gel plate. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve the spot shape.[8]

Q6: What is the best way to handle the hygroscopic nature of this compound?

Due to its hygroscopic nature, it is essential to handle the product in a low-moisture environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).[1][5] Store the final product in a tightly sealed container with a desiccant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reactionMonitor reaction progress by TLC until the starting material is consumed.[4]
Presence of moistureUse anhydrous solvents and dried glassware. Handle the final product in a dry environment.[5]
Suboptimal reaction temperatureEnsure the correct reaction temperature is maintained as per the protocol.[1][2]
Product loss during work-upOptimize extraction and purification procedures to minimize transfers and ensure complete phase separation.
Discolored Product Impure reagents (e.g., thionyl chloride)Use freshly distilled or high-purity reagents.
OverheatingMaintain strict temperature control during the reaction and solvent removal.
Presence of impuritiesPurify the product by recrystallization, optionally with an activated carbon treatment.[6]
Low Purity Incomplete removal of starting materials or byproductsOptimize recrystallization conditions (solvent system, cooling rate). Consider a second recrystallization if necessary.
Co-precipitation of impuritiesEnsure slow crystal growth during recrystallization.
Difficulty in Isolation Product is oily or gummyThis can be due to residual solvent or impurities. Try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification.[1] Ensure all volatile solvents are thoroughly removed under vacuum.
Racemization Harsh reaction conditions (e.g., prolonged heating, strong base)Use milder reaction conditions where possible. Racemization is a known issue in amino acid chemistry, so it's important to control reaction parameters.[2] Chiral HPLC can be used to assess enantiomeric purity.[9][10]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This is a widely used and high-yielding method.

Materials:

  • L-tert-leucine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tert-leucine (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the L-tert-leucine has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether and stir to break up any clumps. This process, known as trituration, helps to remove soluble impurities.

  • Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.[1]

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to thionyl chloride and is often performed at room temperature.[2][3]

Materials:

  • L-tert-leucine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether or ethyl acetate

Procedure:

  • Suspend L-tert-leucine (1.0 eq) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

  • Slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature.

  • Stir the mixture at room temperature. The reaction time can vary, so it is essential to monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or trituration with a suitable solvent like diethyl ether or ethyl acetate.

  • Collect the purified solid by filtration and dry under vacuum.[2][3]

Data Presentation

Table 1: Comparison of Synthesis Methods for Amino Acid Methyl Esters

Method Reagents Reaction Conditions Reported Yield (%) Advantages Disadvantages
Thionyl ChlorideL-tert-leucine, SOCl₂, MethanolRefluxUp to 100%[1]High yield, readily available reagents.Corrosive and toxic reagents, evolution of HCl and SO₂ gas.
TrimethylchlorosilaneL-tert-leucine, TMSCl, MethanolRoom TemperatureGood to excellent[2][3]Mild reaction conditions, simple procedure.TMSCl is moisture sensitive.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A L-tert-leucine C Reaction Mixture (Reflux or RT) A->C B Methanol + Acid Catalyst (SOCl₂ or TMSCl) B->C D Solvent Removal (Rotary Evaporation) C->D TLC Monitoring E Crude Product D->E F Trituration / Recrystallization E->F G Pure Methyl L-tert-leucinate HCl F->G

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Observed Incomplete_Reaction Is the reaction complete? Start->Incomplete_Reaction Moisture Were anhydrous conditions used? Incomplete_Reaction->Moisture Yes Optimize_Time_Temp Increase reaction time or temperature. Monitor by TLC. Incomplete_Reaction->Optimize_Time_Temp No Workup Was the work-up efficient? Moisture->Workup Yes Use_Anhydrous Use dry solvents/glassware. Handle product in a dry atmosphere. Moisture->Use_Anhydrous No Refine_Workup Optimize extraction and minimize transfers. Workup->Refine_Workup No Success Yield Improved Workup->Success Yes Optimize_Time_Temp->Success Use_Anhydrous->Success Refine_Workup->Success

Caption: A troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Methyl L-tert-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Methyl L-tert-leucinate hydrochloride to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[1][2][3] The recommended storage temperature is 4°C or refrigerated conditions.[1][3][4]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored under the following conditions to prevent degradation:

  • -80°C for up to 6 months.[4]

  • -20°C for up to 1 month.[4]

It is crucial to keep the solutions in a sealed container and away from moisture.[4]

Q3: What is the appearance of this compound?

This compound is a white to off-white solid.[4]

Q4: Is this compound stable at room temperature?

The compound is chemically stable under standard ambient conditions (room temperature). However, for long-term storage, the recommended refrigerated conditions should be followed to minimize any potential degradation.

Q5: What are the known incompatibilities of this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]

Q6: Is this compound sensitive to light or moisture?

Yes, the compound is sensitive to light and is hygroscopic.[3][4] Therefore, it is essential to protect it from light and moisture to maintain its quality.

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

Inconsistent results in experiments involving this compound can often be traced back to the handling and storage of the compound. Follow this troubleshooting guide to identify the potential cause:

Step 1: Verify Storage Conditions

  • Question: Was the solid compound stored at 4°C or refrigerated in a tightly sealed container, protected from light and moisture?

  • Action: If not, obtain a fresh vial of the compound that has been stored under the recommended conditions.

Step 2: Assess Solution Preparation and Storage

  • Question: How was the stock solution prepared and stored? Was it stored at -20°C or -80°C for the appropriate duration?

  • Action: If solutions were stored for longer than the recommended period or at incorrect temperatures, prepare a fresh stock solution. Use a newly opened vial of the compound if possible.

Step 3: Check for Potential Contamination

  • Question: Was the compound exposed to incompatible materials such as strong acids, bases, or oxidizing agents?

  • Action: Review the experimental protocol to ensure no incompatible substances were introduced.

Step 4: Evaluate Compound Purity

  • Question: Has the purity of the compound been verified?

  • Action: If you continue to experience issues, consider performing an analytical test (e.g., NMR, HPLC) to confirm the purity and integrity of your this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Precautions
Solid4°C / Refrigerated[1][3][4]Long-termTightly sealed[1][3]Protect from light and moisture[1][3]
Solution-20°C[4]Up to 1 month[4]Sealed[4]Away from moisture[4]
Solution-80°C[4]Up to 6 months[4]Sealed[4]Away from moisture[4]

Experimental Protocols

Protocol: Preparation of a Stock Solution (Example)

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of the solid compound.

  • Dissolving: Add the appropriate solvent (e.g., DMSO[4]) to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication may be required.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (-20°C or -80°C).

Mandatory Visualization

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Step 1: Verify Storage Conditions of Solid start->check_storage storage_ok Storage OK? check_storage->storage_ok new_vial Action: Obtain a New, Properly Stored Vial storage_ok->new_vial No check_solution Step 2: Assess Solution Preparation & Storage storage_ok->check_solution Yes new_vial->check_solution solution_ok Solution Prep & Storage OK? check_solution->solution_ok new_solution Action: Prepare Fresh Stock Solution solution_ok->new_solution No check_contamination Step 3: Check for Potential Contamination solution_ok->check_contamination Yes new_solution->check_contamination contamination_ok No Contamination? check_contamination->contamination_ok review_protocol Action: Review Protocol for Incompatibilities contamination_ok->review_protocol No check_purity Step 4: Evaluate Compound Purity contamination_ok->check_purity Yes review_protocol->check_purity purity_ok Purity Confirmed? check_purity->purity_ok analytical_test Action: Perform Analytical Test (e.g., NMR, HPLC) purity_ok->analytical_test No end_good Proceed with Experiment purity_ok->end_good Yes end_bad Contact Technical Support analytical_test->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Solubility Challenges of Leucine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the solubility challenges of leucine-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make leucine-rich peptides difficult to dissolve?

A1: The poor solubility of leucine-rich peptides stems from several key physicochemical properties:

  • Amino Acid Composition: Leucine is a hydrophobic (non-polar) amino acid. A high proportion of leucine and other hydrophobic residues like valine and isoleucine in a peptide sequence leads to a tendency to aggregate in aqueous solutions to minimize contact with water.[1][2]

  • Secondary Structure Formation: Leucine-rich sequences have a propensity to form stable secondary structures, such as α-helices and β-sheets. These structures can promote intermolecular interactions, leading to self-assembly and aggregation.[3][4]

  • Low Net Charge: At or near its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and often leading to aggregation and reduced solubility.[1][2]

  • Peptide Length: Longer peptides have a larger surface area, which can increase the likelihood of intermolecular hydrophobic interactions and aggregation, thus decreasing solubility.[5]

Q2: What is the isoelectric point (pI) and why is it critical for peptide solubility?

A2: The isoelectric point (pI) is the specific pH at which a peptide carries no net electrical charge.[1][2] At this pH, the number of positive charges (from basic residues like Lysine and Arginine, and the N-terminus) equals the number of negative charges (from acidic residues like Aspartic Acid and Glutamic Acid, and the C-terminus). Solubility is typically at its minimum at the pI because the lack of net charge reduces repulsion between peptide molecules, favoring aggregation and precipitation.[1] To enhance solubility, it is generally recommended to adjust the pH of the solvent to be at least one or two units away from the peptide's pI.[2]

Q3: Can modifying the peptide sequence improve its solubility?

A3: Yes, modifying the peptide sequence is a powerful strategy to enhance solubility. This can be achieved through several molecular engineering approaches:

  • Amino Acid Substitution: Strategically replacing some of the hydrophobic amino acids (like leucine) with hydrophilic or charged amino acids (such as Lysine, Arginine, Aspartic Acid, or Glutamic Acid) can significantly improve water solubility.[1]

  • Addition of Solubility-Enhancing Tags: Fusing a hydrophilic tag, such as a poly-lysine or poly-arginine tail, to the N- or C-terminus of the peptide can increase its overall charge and hydrophilicity.[3]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can create a hydrophilic shield around the molecule, increasing its solubility and circulation half-life.[1]

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can disrupt the formation of ordered secondary structures that lead to aggregation.[5]

Q4: What are co-solvents and how do they help in dissolving leucine-rich peptides?

A4: Co-solvents are organic solvents that are miscible with water and are used in small amounts to help dissolve hydrophobic peptides.[1][5] Common co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Isopropanol

  • Ethanol

These solvents work by disrupting the hydrophobic interactions between peptide molecules, allowing them to be solvated more effectively.[5] It is crucial to first dissolve the peptide in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.[5][6] However, the compatibility of these co-solvents with downstream assays must be considered, as they can be toxic to cells or interfere with biological assays at higher concentrations.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common solubility issues encountered with leucine-rich peptides.

Problem: My lyophilized peptide powder will not dissolve in aqueous buffer.

This is a frequent challenge due to the inherent hydrophobicity of leucine-rich peptides.

Logical Troubleshooting Workflow

start Start: Peptide Insoluble in Aqueous Buffer check_pI 1. Check Peptide pI start->check_pI adjust_pH 2. Adjust Buffer pH (pH < pI-2 or pH > pI+2) check_pI->adjust_pH still_insoluble1 Still Insoluble? adjust_pH->still_insoluble1 use_cosolvent 3. Use Organic Co-solvent (e.g., DMSO, DMF) still_insoluble1->use_cosolvent Yes success Success: Peptide Solubilized still_insoluble1->success No still_insoluble2 Still Insoluble? use_cosolvent->still_insoluble2 use_denaturants 4. Use Chaotropic Agents (e.g., 6M Guanidine HCl, 8M Urea) still_insoluble2->use_denaturants Yes still_insoluble2->success No still_insoluble3 Still Insoluble? use_denaturants->still_insoluble3 consider_modification 5. Consider Peptide Modification (e.g., Amino Acid Substitution, Tagging) still_insoluble3->consider_modification Yes still_insoluble3->success No consider_modification->success

Caption: Troubleshooting workflow for an insoluble peptide.

Solutions:

  • pH Adjustment: First, determine the isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least 2 units above or below the pI. For basic peptides (pI > 7), try an acidic buffer. For acidic peptides (pI < 7), try a basic buffer.[2][5]

  • Organic Co-solvents: If pH adjustment is insufficient, use a small amount of an organic co-solvent.[5] First, dissolve the peptide in the pure organic solvent (e.g., DMSO), and then slowly add the aqueous buffer while vortexing.[5][6]

  • Chaotropic Agents: For highly aggregated peptides, strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt hydrogen bonds.[7] Note that these may interfere with subsequent biological assays.

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[5][6] Use short bursts on ice to avoid heating the sample.[6]

Problem: My peptide dissolves initially but then precipitates out of solution.

This often indicates that the peptide is at a concentration above its solubility limit in that specific buffer, or that it is slowly aggregating over time.

Solutions:

  • Lower the Concentration: The simplest solution is to work with a more dilute peptide solution.

  • Optimize Buffer Composition:

    • Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., with 100-150 mM NaCl) can improve solubility, but high salt concentrations can also sometimes promote aggregation.[2] Empirical testing is necessary.

    • Excipients: Consider the addition of solubility-enhancing excipients.

Excipient ClassExamplesMechanism of ActionTypical Starting Concentration
Surfactants Polysorbate 20, Polysorbate 80Reduce surface tension and form micelles to encapsulate hydrophobic regions.[8][9]0.01 - 0.1% (v/v)
Sugars/Polyols Sucrose, Mannitol, TrehaloseStabilize the native conformation and increase the free energy of unfolding.[10]1 - 5% (w/v)
Amino Acids Arginine, GlycineCan suppress aggregation by interacting with the peptide surface.[10]50 - 250 mM
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes with hydrophobic side chains, effectively shielding them from the aqueous environment.[9]1 - 10% (w/v)
  • Temperature Control: Some peptides are more soluble at lower temperatures (e.g., 4°C).[5] Store the peptide solution on ice and minimize time at room temperature.

Experimental Protocols

Protocol 1: General Peptide Solubilization Workflow

This protocol outlines a stepwise approach to solubilizing a novel leucine-rich peptide.

Experimental Workflow Diagram

start Start: Lyophilized Peptide warm_up 1. Equilibrate to Room Temperature start->warm_up centrifuge 2. Centrifuge to Pellet Powder warm_up->centrifuge add_solvent 3. Add Initial Solvent (e.g., Sterile Water) centrifuge->add_solvent vortex 4. Vortex Gently add_solvent->vortex check_solubility Check for Complete Dissolution vortex->check_solubility sonicate 5. Sonicate Briefly on Ice check_solubility->sonicate Incomplete final_check 6. Centrifuge and Inspect Supernatant check_solubility->final_check Complete check_solubility2 Check for Complete Dissolution sonicate->check_solubility2 check_solubility2->add_solvent Incomplete (Try new solvent) check_solubility2->final_check Complete success End: Solubilized Peptide Solution final_check->success

Caption: Step-by-step peptide solubilization workflow.

Methodology:

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[6][7] Centrifuge the vial briefly to collect all the powder at the bottom.[6]

  • Initial Solvent Addition: Based on the peptide's net charge (see FAQs), select an initial solvent.

    • Acidic Peptides (Net Charge < 0): Try a basic buffer (e.g., 10 mM ammonium bicarbonate, pH > 8).[6]

    • Basic Peptides (Net Charge > 0): Try an acidic buffer (e.g., 10% acetic acid or 0.1% TFA).[5][6]

    • Neutral Peptides (Net Charge ≈ 0): Start with a small amount of pure organic solvent like DMSO.[5][6]

  • Dissolution: Add a small volume of the chosen solvent to achieve a concentrated stock. Vortex gently.

  • Sonication (If Needed): If the peptide does not dissolve completely, sonicate the solution in a water bath for short intervals (e.g., 3 cycles of 10 seconds), keeping the sample on ice in between to prevent heating.[6]

  • Dilution (for organic solvents): If using an organic solvent, once the peptide is dissolved, slowly add your desired aqueous buffer to the peptide-solvent mixture while vortexing to reach the final desired concentration.

  • Final Check: After dissolution, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved particulates.[5] Carefully transfer the clear supernatant to a new tube.

Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution, making it useful for detecting the presence of peptide aggregates.[11][12]

Methodology:

  • Sample Preparation: Prepare the peptide solution in the desired buffer at the target concentration. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Enter the viscosity and refractive index of your buffer into the software.

  • Measurement:

    • Pipette the peptide solution into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • The software will generate a size distribution plot.

    • A monomodal peak at a small hydrodynamic radius indicates a homogenous solution of monomeric peptide.

    • The presence of larger species (e.g., >10 nm) or multiple peaks suggests the formation of soluble aggregates.[13]

Parameter MeasuredInterpretation
Hydrodynamic Radius (Rh) The effective size of the peptide or peptide aggregate in solution.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes. A PDI < 0.2 generally indicates a monodisperse sample.
Intensity Distribution Shows the relative intensity of light scattered by particles of different sizes.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl L-tert-leucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl L-tert-leucinate hydrochloride is a crucial chiral building block and intermediate in the synthesis of complex organic molecules, including pharmaceuticals and peptidomimetics.[1] Its high purity is paramount to ensure the desired stereospecificity, yield, and safety of the final products. This guide provides a comparative overview of the analytical methods used to validate the purity of this compound, offering a comparison with related amino acid derivatives and detailed experimental protocols.

Comparison with Alternative Amino Acid Esters

The choice of an amino acid derivative in synthesis often depends on factors like reactivity, solubility, and the nature of the protecting groups. This compound offers a unique steric hindrance due to its tert-butyl group, which can influence reaction outcomes.[2] Below is a comparison with other commonly used leucine esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Differences and Applications
This compound C₇H₁₆ClNO₂181.66The tert-butyl group provides significant steric bulk, enhancing stability and influencing enantioselectivity in certain reactions. It is particularly useful in the synthesis of PROTACs and synthetic cannabinoids.[2]
L-Leucine methyl ester hydrochlorideC₇H₁₆ClNO₂181.66A less sterically hindered analogue, commonly used in general peptide synthesis.
L-Leucine ethyl ester hydrochlorideC₈H₁₈ClNO₂195.69The ethyl ester offers different solubility profiles, which can be advantageous in specific reaction media.[2]
L-Leucine tert-butyl ester hydrochlorideC₁₀H₂₂ClNO₂223.74The tert-butyl ester provides even greater steric protection and is often used when milder deprotection conditions are required.[2]

Purity Validation: A Multi-faceted Approach

A combination of analytical techniques is typically employed to provide a comprehensive purity profile of this compound. Each method offers unique insights into the sample's composition.

Analytical MethodInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantifies the main component and detects related impurities.≥99.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identifies organic impurities.Conforms to structure
Elemental Analysis (CHN) Determines the elemental composition (Carbon, Hydrogen, Nitrogen) to verify the empirical formula.Within ±0.4% of theoretical values
Specific Rotation Confirms the enantiomeric purity of the chiral compound.+17.5° ± 1° (c=1% in methanol)
Gas Chromatography (GC) Can be used to detect volatile impurities.Not typically specified, but can be a valuable supplementary method.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of this compound and identify any related impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and detect the presence of any organic impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the molecule's structure.

    • Compare the spectrum to a reference spectrum or theoretical chemical shifts to confirm the structure and identify any impurity signals. A typical ¹H NMR spectrum in DMSO-d₆ would show signals around 1.00 ppm (s, 9H, tert-butyl), 3.66 ppm (s, 3H, methyl ester), and 8.31-9.00 ppm (br s, 3H, amine hydrochloride).[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow Sample Sample Received Visual_Inspection Visual Inspection Sample->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC HPLC Analysis (Purity & Impurities) Solubility_Test->HPLC NMR NMR Spectroscopy (Structure Confirmation) HPLC->NMR Elemental_Analysis Elemental Analysis (Composition Verification) NMR->Elemental_Analysis Specific_Rotation Specific Rotation (Enantiomeric Purity) Elemental_Analysis->Specific_Rotation Final_Report Final Purity Report Specific_Rotation->Final_Report

Caption: A generalized workflow for the comprehensive purity validation of this compound.

Analytical_Method_Selection cluster_1 Decision Pathway for Analytical Method Selection Start Purity Question Is_it_the_correct_compound Correct Compound? Start->Is_it_the_correct_compound Is_it_pure Sufficiently Pure? Is_it_the_correct_compound->Is_it_pure Yes NMR_Method Use NMR Is_it_the_correct_compound->NMR_Method No Is_it_the_correct_enantiomer Correct Enantiomer? Is_it_pure->Is_it_the_correct_enantiomer Yes HPLC_Method Use HPLC Is_it_pure->HPLC_Method No Is_the_elemental_composition_correct Correct Elemental Composition? Is_it_the_correct_enantiomer->Is_the_elemental_composition_correct Yes Polarimetry_Method Use Polarimetry Is_it_the_correct_enantiomer->Polarimetry_Method No CHN_Analysis_Method Use Elemental Analysis Is_the_elemental_composition_correct->CHN_Analysis_Method No

Caption: A decision tree for selecting the appropriate analytical method based on the purity question at hand.

References

A Comparative Guide to Chiral Auxiliaries: The Efficacy of L-tert-Leucine-Derived Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the performance of the L-tert-leucine-derived chiral auxiliary, (4S)-4-tert-butyl-2-oxazolidinone, with other commonly used Evans-type auxiliaries, supported by experimental data for key asymmetric reactions.

While Methyl L-tert-leucinate hydrochloride itself is primarily a chiral building block, its corresponding amino alcohol, L-tert-leucinol, gives rise to a powerful chiral auxiliary: (4S)-4-tert-butyl-2-oxazolidinone. The defining feature of this auxiliary is its sterically demanding tert-butyl group, which provides an exceptional level of facial shielding to a prochiral enolate, thereby directing the approach of electrophiles with high diastereoselectivity.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by L-tert-leucine-derived and other Evans-type oxazolidinone auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate. This steric hindrance dictates that the electrophile approaches from the less hindered face, leading to a predictable and highly controlled stereochemical outcome.[1]

Figure 1. Stereocontrol with a tert-Leucine-Derived Auxiliary.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a fundamental method for synthesizing chiral carboxylic acid derivatives. The diastereoselectivity is highly dependent on the steric bulk of the C4 substituent. The tert-butyl group of the L-tert-leucine-derived auxiliary is expected to offer superior performance compared to less bulky substituents like isopropyl (from valine) or benzyl (from phenylalanine).

Chiral Auxiliary (N-Propionyl)Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
(S)-4-tert-Butyl-2-oxazolidinone Benzyl bromide (BnBr)>99:190-95
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide (BnBr)>99:190-95
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromide (BnBr)98:285-95
(S)-4-tert-Butyl-2-oxazolidinone Methyl Iodide (MeI)>99:185-95
(S)-4-Benzyl-2-oxazolidinoneMethyl Iodide (MeI)99:190-96
(S)-4-Isopropyl-2-oxazolidinoneMethyl Iodide (MeI)95:580-90

Note: Data compiled from various sources. Actual results may vary based on specific reaction conditions.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for constructing β-hydroxy carbonyl compounds, which are key intermediates in natural product synthesis. The reaction typically proceeds through a boron-mediated (Z)-enolate to yield the syn-aldol adduct with high stereocontrol. The bulky C4 substituent plays a crucial role in organizing the chair-like Zimmerman-Traxler transition state.

Chiral Auxiliary (N-Propionyl)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-tert-Butyl-2-oxazolidinone Isobutyraldehyde>99:180-90
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:185-95
(S)-4-Isopropyl-2-oxazolidinoneIsobutyraldehyde>99:180
(S)-4-tert-Butyl-2-oxazolidinone Benzaldehyde>99:185-95
(S)-4-Benzyl-2-oxazolidinoneBenzaldehyde98:285-95
(4R)-4-Isopropyl-2-oxazolidinoneBenzaldehyde95:580

Note: Data compiled from various sources. Actual results may vary based on specific reaction conditions.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for achieving high levels of stereocontrol. The following protocols outline the synthesis of the auxiliary, its acylation, a representative asymmetric reaction, and the final cleavage step.

Experimental_Workflow cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Reaction Sequence Start L-tert-Leucine Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 L-tert-Leucinol Step1->Intermediate1 Step2 Cyclization (e.g., Phosgene, Triphosgene) Intermediate1->Step2 Product_Aux (S)-4-tert-Butyl-2-oxazolidinone Step2->Product_Aux Step3 Acylation (n-BuLi, Acyl Chloride) Product_Aux->Step3 Intermediate2 N-Acyl Auxiliary Step3->Intermediate2 Step4 Asymmetric Reaction (e.g., Aldol, Alkylation) Intermediate2->Step4 Intermediate3 Diastereomerically Enriched Adduct Step4->Intermediate3 Step5 Auxiliary Cleavage (e.g., LiOH/H2O2, LiBH4) Intermediate3->Step5 Product_Final Chiral Product Step5->Product_Final Aux_Recovered Recovered Auxiliary Step5->Aux_Recovered Recycle

Figure 2. General Experimental Workflow.

Protocol 1: Synthesis of (S)-4-tert-Butyl-2-oxazolidinone from L-tert-Leucinol
  • Setup : A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a condenser, and a nitrogen inlet.

  • Reaction : L-tert-leucinol (1.0 eq) is dissolved in an appropriate solvent (e.g., toluene). A cyclizing agent such as diethyl carbonate or triphosgene is added.

  • Work-up : The reaction mixture is heated to reflux. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary
  • Setup : A flame-dried round-bottom flask is charged with (S)-4-tert-butyl-2-oxazolidinone (1.0 eq) and sealed under a nitrogen atmosphere.

  • Deprotonation : Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15-30 minutes.

  • Acylation : The desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added dropwise. The reaction is stirred at -78 °C for one hour before being allowed to warm to room temperature.

  • Work-up : The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash column chromatography.[4]

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction
  • Enolate Formation : The N-propionyl auxiliary (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by a hindered base such as diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred for 30-60 minutes.[5]

  • Aldol Addition : The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added. The mixture is stirred for 1-2 hours at -78 °C, then allowed to warm to 0 °C over 1 hour.

  • Work-up : The reaction is quenched by the addition of a phosphate buffer (pH 7). The mixture is then treated with a solution of methanol and 30% hydrogen peroxide to oxidize the boron species. The product is extracted, and the organic layers are combined, washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

Protocol 4: Cleavage and Recovery of the Auxiliary
  • Hydrolytic Cleavage (to Carboxylic Acid) : The aldol or alkylation adduct is dissolved in a mixture of THF and water at 0 °C. 30% Hydrogen peroxide is added, followed by aqueous lithium hydroxide (LiOH). The mixture is stirred until the starting material is consumed. The chiral auxiliary can be recovered from the reaction mixture by extraction.[6]

  • Reductive Cleavage (to Alcohol) : The adduct is dissolved in anhydrous THF or ether and treated with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol.

Conclusion

The chiral auxiliary derived from L-tert-leucine, (4S)-4-tert-butyl-2-oxazolidinone, stands as a highly effective tool in asymmetric synthesis. Its significant steric bulk consistently provides outstanding levels of diastereoselectivity in both alkylation and aldol reactions, often matching or exceeding that of other common Evans auxiliaries. While the starting amino acid is more expensive than valine or phenylalanine, the exceptional stereocontrol it offers makes it a valuable option for challenging syntheses where maximizing stereoselectivity is paramount. The straightforward protocols for its application and removal, coupled with the potential for high recovery and recycling, solidify its position as a premier chiral auxiliary for the modern synthetic chemist.

References

A Comparative Guide to Methyl L-tert-leucinate Hydrochloride and Other Leucine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of peptides and other chiral molecules, the selection of appropriate building blocks is paramount to achieving high yields, purity, and stereochemical integrity. Leucine derivatives, with their isobutyl side chains, are fundamental components in many synthetic endeavors. This guide provides an objective comparison of Methyl L-tert-leucinate hydrochloride with other commonly used leucine derivatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties of Leucine Derivatives

A fundamental aspect influencing the selection of a synthetic building block is its physicochemical properties. These properties dictate solubility in various solvents, reactivity, and handling characteristics. Below is a summary of key physicochemical data for this compound and other relevant leucine derivatives.

PropertyThis compoundL-Leucine Methyl Ester HydrochlorideN-Boc-L-tert-leucineFmoc-L-leucine
Molecular Formula C₇H₁₆ClNO₂C₇H₁₆ClNO₂C₁₁H₂₁NO₄C₂₁H₂₃NO₄
Molecular Weight ( g/mol ) 181.66181.66231.30353.42
Melting Point (°C) 183 - 186[1]151 - 153Not available128 - 132
Solubility Soluble in DMSO (100 mg/mL)[2].Soluble in water.Good solubility in organic solvents like DCM and DMF[1].Soluble in a range of organic solvents, with solubility increasing with temperature[3].

Performance in Peptide Synthesis: A Comparative Analysis

The utility of leucine derivatives is most prominently showcased in peptide synthesis. The choice between different derivatives, particularly concerning N-terminal protecting groups and esterification of the C-terminus, significantly impacts coupling efficiency, reaction times, and the risk of racemization.

While direct side-by-side quantitative comparisons under identical conditions are not always available in the literature, a collation of data from various studies provides a valuable performance overview. The following table summarizes the typical performance of different protected leucine derivatives in the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg)[1].

Leucine DerivativeSynthesis MethodOverall Yield (%)Crude Purity (%)Coupling Time (hours)Risk of Racemization
Methyl (tert-butoxycarbonyl)-L-leucinateBoc-SPPS78852Low
(tert-butoxycarbonyl)-L-leucineBoc-SPPS72802.5Low
(9H-fluoren-9-ylmethoxy)carbonyl-L-leucineFmoc-SPPS85922Low
(Benzyloxycarbonyl)-L-leucineSolution Phase55754Moderate

The enhanced performance of Methyl (tert-butoxycarbonyl)-L-leucinate within the Boc-SPPS strategy is primarily attributed to its improved solubility in organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)[1]. This increased solubility facilitates more efficient and faster coupling reactions, leading to higher overall yields and purity compared to its free-acid counterpart, Boc-L-leucine[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key synthetic procedures involving leucine derivatives.

Protocol 1: Solution-Phase Dipeptide Synthesis (Boc-Leu-Leu-OMe)

This protocol describes the coupling of Boc-L-leucine with L-leucine methyl ester hydrochloride to form a protected dipeptide, illustrating a common application of these derivatives in solution-phase synthesis[4].

Materials:

  • Boc-L-leucine (Boc-Leu-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Dissolve Boc-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add Et₃N (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-Leu-Leu-OMe.

Protocol 2: Boc-Solid Phase Peptide Synthesis (SPPS) using Methyl (tert-butoxycarbonyl)-L-leucinate

This protocol outlines a single coupling cycle in Boc-SPPS, a common strategy for synthesizing longer peptides[3].

Materials:

  • Peptide-resin with a free N-terminal amine

  • Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM.

  • Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM to neutralize the trifluoroacetate salt, followed by washing with DCM and DMF.

  • Coupling: In a separate vessel, dissolve Boc-L-Leu-OMe (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the amino acid. Add this activated solution to the neutralized peptide-resin and agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Applications in Chiral Amine Synthesis

Beyond peptide synthesis, leucine derivatives are valuable chiral building blocks for the asymmetric synthesis of other important molecules, such as chiral amines. The tert-butyl group of tert-leucine derivatives provides significant steric hindrance, which can be exploited to achieve high stereoselectivity in various reactions. Chiral amines are crucial components in many pharmaceutical compounds[5].

A common strategy for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide (tBS)[5]. This method typically involves three key steps:

  • Condensation of tBS with a carbonyl compound.

  • Nucleophilic addition to the resulting N-sulfinyl imine.

  • Cleavage of the tert-butanesulfinyl group.

Visualizing Synthetic Workflows

To better illustrate the processes described, the following diagrams outline key synthetic workflows.

G cluster_0 Solution-Phase Dipeptide Synthesis Boc-Leu-OH Boc-Leu-OH Coupling (DCC, HOBt) Coupling (DCC, HOBt) Boc-Leu-OH->Coupling (DCC, HOBt) H-Leu-OMe·HCl H-Leu-OMe·HCl H-Leu-OMe·HCl->Coupling (DCC, HOBt) Workup & Purification Workup & Purification Coupling (DCC, HOBt)->Workup & Purification Boc-Leu-Leu-OMe Boc-Leu-Leu-OMe Workup & Purification->Boc-Leu-Leu-OMe G cluster_1 Boc-Solid Phase Peptide Synthesis Cycle Peptide-Resin Peptide-Resin Deprotection (TFA) Deprotection (TFA) Peptide-Resin->Deprotection (TFA) Neutralization (DIPEA) Neutralization (DIPEA) Deprotection (TFA)->Neutralization (DIPEA) Coupling (Boc-L-Leu-OMe, HBTU) Coupling (Boc-L-Leu-OMe, HBTU) Neutralization (DIPEA)->Coupling (Boc-L-Leu-OMe, HBTU) Washing Washing Coupling (Boc-L-Leu-OMe, HBTU)->Washing Elongated Peptide-Resin Elongated Peptide-Resin Washing->Elongated Peptide-Resin

References

Unveiling the Molecular Architecture: A Comparative Guide to Analytical Methods for Confirming Methyl L-tert-leucinate Hydrochloride Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical methods for the structural elucidation of Methyl L-tert-leucinate hydrochloride, a chiral amino acid derivative. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate techniques.

The structural confirmation of this compound (C₇H₁₆ClNO₂) relies on a suite of spectroscopic and spectrometric techniques that, when used in concert, provide an unambiguous identification of its atomic connectivity, functional groups, molecular weight, and stereochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While X-ray Crystallography would provide the definitive solid-state structure, publicly available data for this specific compound is limited.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key quantitative data obtained from various analytical methods for this compound.

Analytical TechniqueParameterObserved ValueStructural Information Provided
¹H NMR (300 MHz, DMSO-d₆)Chemical Shift (δ)1.00 ppm (s, 9H), 3.66 ppm (s, 1H), 8.31-9.00 ppm (m, 3H)[1]Presence of a tert-butyl group, a single proton on the α-carbon, and protons associated with the amine hydrochloride.[1]
¹³C NMR (75 MHz, DMSO-d₆)Chemical Shift (δ)26.3, 33.1, 52.3, 60.7, 168.8 ppm[1]Confirms the carbon framework, including the tert-butyl carbons, the quaternary carbon, the α-carbon, the methoxy carbon, and the carbonyl carbon.[1]
Mass Spectrometry (ESI+)Mass-to-Charge Ratio (m/z)146.1 ([M+H]⁺)[1]Corresponds to the molecular weight of the free base (Methyl L-tert-leucinate), confirming the molecular formula.[1]
Infrared (IR) Spectroscopy Absorption Bands (cm⁻¹)3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[1]Indicates the presence of N-H stretching (amine salt), C-H stretching, C=O stretching (ester), and other characteristic functional group vibrations.[1]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the key experiments, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of protons and carbons in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher) and a ¹³C NMR spectrometer (e.g., 75 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to elucidate the proton and carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI). For solid samples, dissolution is required.[2]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).[3]

  • Data Acquisition: Introduce the sample into the mass spectrometer. In positive ion mode, the molecule is expected to be protonated.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. For this compound, the expected protonated molecule of the free base ([M+H]⁺) would be observed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment or clean ATR crystal. Then, acquire the sample spectrum.

  • Analysis: Correlate the absorption bands (in cm⁻¹) in the spectrum to specific functional group vibrations (e.g., C=O stretch, N-H stretch, C-H stretch).

Visualizing the Workflow and Logic

To better understand the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

Analytical Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Confirmation Sample Methyl L-tert-leucinate hydrochloride Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in MS-compatible Solvent Sample->Dilution for MS SolidPrep Solid Sample Prep (KBr or ATR) Sample->SolidPrep for IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dilution->MS IR FTIR Spectroscopy SolidPrep->IR NMR_Data Chemical Shifts, Integration, Coupling NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data IR_Data Absorption Frequencies IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

Logical Relationship of Analytical Methods cluster_structure Structural Information cluster_methods Analytical Methods Connectivity Atomic Connectivity (Carbon-Hydrogen Framework) Functional_Groups Functional Groups (Ester, Amine HCl) Molecular_Weight Molecular Weight Stereochemistry Stereochemistry (L-configuration) NMR NMR (¹H, ¹³C) NMR->Connectivity IR IR Spectroscopy IR->Functional_Groups MS Mass Spectrometry MS->Molecular_Weight Chiral_Methods Chiral Chromatography or Polarimetry Chiral_Methods->Stereochemistry

Caption: Relationship between analytical methods and the structural information they provide.

References

A Comparative Analysis of Methyl L-tert-leucinate Hydrochloride Performance in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl L-tert-leucinate hydrochloride is a crucial chiral building block in modern organic synthesis, prized for its bulky tert-butyl group that imparts significant stereochemical control in various reactions. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data from peer-reviewed literature and technical documents. We will delve into a comparative analysis of its synthesis, its application in the preparation of synthetic cannabinoids, and its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

I. Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is paramount for its cost-effective use in research and development. Two common methods for the esterification of L-tert-leucine are the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol.

Data Presentation: Comparison of Synthesis Methods
ParameterThionyl Chloride MethodTrimethylchlorosilane Method
Yield Up to 100%[1]Good to Excellent[2]
Reaction Time ~16 hours[1]12-24 hours[2]
Reaction Conditions Reflux temperature[1]Room temperature[2]
Reagent Handling Thionyl chloride is corrosive and moisture-sensitive, requires careful handling.TMSCl is moisture-sensitive.
Byproducts SO₂ and HCl gasTrimethylsilanol (volatile)
Experimental Protocols:

Method 1: Esterification using Thionyl Chloride in Methanol [1]

  • To a round-bottom flask containing methanol (60 mL) cooled in an ice bath, slowly add thionyl chloride (5.6 mL).

  • Stir the solution for 1 hour at 0°C.

  • Add L-tert-leucine (1.0 g) to the solution and continue stirring for 30 minutes at room temperature.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield this compound.

Method 2: Esterification using Trimethylchlorosilane in Methanol [2]

  • In a round-bottom flask, suspend the amino acid (0.1 mol) in methanol (100 mL).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring.

  • Continue stirring the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

II. Performance in the Synthesis of Synthetic Cannabinoids

This compound is a key precursor in the synthesis of several potent synthetic cannabinoid receptor agonists (SCRAs). Its bulky tert-butyl group often leads to high affinity for cannabinoid receptors. A common alternative in SCRA synthesis is L-valine methyl ester hydrochloride, which possesses a less sterically hindered isopropyl group.

Data Presentation: Comparison in SCRA Synthesis (e.g., ADB-BUTINACA analogs)
ParameterMethyl L-tert-leucinate derived SCRAs (ADB- series)L-valine methyl ester derived SCRAs (AB- series)
Receptor Binding Affinity (CB₁) Generally higher affinity. For example, in a series of indole-3-carboxamides, the ADB- derivative (tert-leucine) showed higher CB₁ affinity than the AB- derivative (valine).[3][4]Generally lower affinity compared to tert-leucine analogs.[3][4]
In vivo Potency Often more potent. For instance, ADB-BUTINACA demonstrated cannabimimetic effects at lower doses compared to its valine counterpart.Less potent in many cases.
Synthesis Yield Yields are generally comparable to valine analogs, depending on the specific synthetic route and coupling agents used. A study on the synthesis of potential metabolites of ADB-5´Br-BUTINACA reported overall yields ranging from 27.5% to 57.6%.[5]Comparable yields to tert-leucine analogs.
Experimental Protocols:

General Procedure for Amide Coupling in SCRA Synthesis

  • To a solution of the appropriate indole or indazole carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound or L-valine methyl ester hydrochloride and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired SCRA.

III. Application as a Chiral Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of a PROTAC. Chiral linkers, such as those derived from Methyl L-tert-leucinate, can impart conformational rigidity and specific spatial orientations that enhance the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Performance Comparison: Aliphatic vs. Rigid Chiral Linkers in PROTACs

The use of rigid linkers, which can be constructed from chiral building blocks like Methyl L-tert-leucinate, can offer advantages over flexible aliphatic linkers (e.g., PEG chains).

Linker TypeAdvantagesDisadvantages
Flexible Aliphatic (e.g., PEG) Improves solubility and cell permeability.[6]May have reduced metabolic stability. Can lead to multiple binding conformations, not all of which are productive.
Rigid/Chiral (incorporating cyclic or sterically defined elements) Can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved pharmacokinetic properties.[7][8]Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[7]

Mandatory Visualization:

Synthesis_Workflow cluster_synthesis Synthesis of Methyl L-tert-leucinate HCl L_tert_leucine L-tert-leucine Esterification Esterification L_tert_leucine->Esterification Reagents Methanol + SOCl₂ or TMSCl Reagents->Esterification Product Methyl L-tert-leucinate HCl Esterification->Product

Caption: Workflow for the synthesis of this compound.

SCRA_Synthesis_Comparison cluster_precursors Chiral Precursors Indazole_acid Indazole Carboxylic Acid Coupling Amide Coupling Indazole_acid->Coupling SCRA_tert SCRA (tert-leucine based) Coupling->SCRA_tert SCRA_val SCRA (valine based) Coupling->SCRA_val Me_L_tert_leucinate Methyl L-tert-leucinate HCl Me_L_tert_leucinate->Coupling Me_L_valinate L-valine methyl ester HCl Me_L_valinate->Coupling

Caption: Comparative synthesis of synthetic cannabinoids.

PROTAC_Structure POI_ligand Target Protein Ligand Linker Linker (e.g., derived from Methyl L-tert-leucinate) POI_ligand->Linker E3_ligase_ligand E3 Ligase Ligand Linker->E3_ligase_ligand

Caption: General structure of a PROTAC molecule.

References

performance comparison of Boc-L-Leu-OMe vs Fmoc-L-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Boc-L-Leu-OMe and Fmoc-L-Leu-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid derivative is a critical decision that dictates the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of two commonly used leucine derivatives: Boc-L-Leu-OMe (tert-butyloxycarbonyl-L-leucine methyl ester) and Fmoc-L-Leu-OH (9-fluorenylmethoxycarbonyl-L-leucine). The comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific synthetic needs.

The primary distinction between these two derivatives lies in the Nα-protecting group: the acid-labile Boc group and the base-labile Fmoc group.[] This fundamental difference governs the entire solid-phase peptide synthesis (SPPS) strategy, including deprotection conditions, choice of orthogonal protecting groups for amino acid side chains, and the final cleavage from the resin.[2]

Performance Comparison: A Quantitative Overview

Table 1: General Performance Characteristics

FeatureBoc-L-Leu-OMe StrategyFmoc-L-Leu-OH Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA)[3]Basic (e.g., Piperidine)[]
Orthogonality Semi-orthogonalFully orthogonal[]
Handling of Hydrophobic Sequences Can be advantageous in preventing aggregation[4]More prone to aggregation issues
Compatibility with Sensitive Residues Harsh repetitive acid deprotection can degrade sensitive peptidesMilder deprotection preserves sensitive functionalities
Cost Boc-protected amino acids are generally less expensiveFmoc-protected amino acids are generally more expensive[]

Table 2: Illustrative Quantitative Data for a Model Pentapeptide Synthesis

The following data represents a typical outcome for the synthesis of a model pentapeptide, illustrating potential differences in crude product yield and purity.[2]

Performance MetricBoc StrategyFmoc Strategy
Crude Peptide Yield ~65%~80%
Crude Peptide Purity (by HPLC) ~55%~75%

Note: These are representative values. Actual results can vary based on the peptide sequence, synthesis scale, resin, and coupling reagents.[2]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis are provided below.

Boc-L-Leu-OMe in Solution-Phase Dipeptide Synthesis

While Boc-L-Leu-OMe is not typically used for stepwise solid-phase peptide synthesis due to its protected C-terminus, it is a valuable reagent in solution-phase synthesis, particularly for fragment condensation.[4] The following is a representative protocol for the synthesis of Boc-Leu-Leu-OMe.

Materials:

  • Boc-L-Leu-OH

  • H-Leu-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • In a round-bottom flask, dissolve Boc-L-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.[4]

  • Cool the flask to 0 °C in an ice bath.[4]

  • Add Et₃N (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes.[4]

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.[4]

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.[4]

  • Filter off the DCU precipitate and wash it with DCM.[4]

  • Combine the filtrates and evaporate the solvent under reduced pressure.[4]

  • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-Leu-Leu-OMe.[4] A reported yield for a similar synthesis of Boc-NH-Leu-Leu-OMe after purification is 61.6%.[5]

Fmoc-L-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Leu-OH and other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or HOAt

  • Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.[6]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Shake for 5 minutes, then drain. Repeat this step for another 15 minutes to ensure complete Fmoc removal.[6]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove piperidine and byproducts.[6]

  • Coupling of Fmoc-L-Leu-OH:

    • In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 15-20 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[6]

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[6]

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.[6]

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.[6]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[6]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.[6]

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry.[6]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflows for peptide synthesis.

Boc_Solution_Phase_Synthesis start Start Materials: Boc-L-Leu-OH H-Leu-OMe·HCl dissolve Dissolve Reactants in DCM start->dissolve cool Cool to 0°C dissolve->cool neutralize Neutralize with Et3N cool->neutralize activate Activate with DCC/HOBt neutralize->activate react React for 24-48h activate->react filter Filter DCU react->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry product Crude Boc-Leu-Leu-OMe dry->product

Caption: Workflow for Boc-L-Leu-OMe in solution-phase dipeptide synthesis.

Fmoc_SPPS_Workflow start_resin Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start_resin->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Couple Fmoc-AA-OH (e.g., Fmoc-L-Leu-OH) wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage precipitate Precipitate Peptide (Cold Ether) cleavage->precipitate end_product Crude Peptide precipitate->end_product

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Conclusion

The choice between Boc-L-Leu-OMe and Fmoc-L-Leu-OH is fundamentally a choice between the Boc and Fmoc peptide synthesis strategies. Fmoc-L-Leu-OH, used in the now predominant Fmoc-SPPS, offers milder deprotection conditions, which generally leads to higher crude yields and purity, particularly for complex or sensitive peptides.[2] The Fmoc strategy's orthogonality and amenability to automation make it a versatile and robust choice for most research and development applications.

Boc-L-Leu-OMe, while not a direct reagent for standard stepwise SPPS, is valuable for solution-phase synthesis and fragment condensation strategies. The Boc strategy, in general, can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation.[4] Ultimately, the optimal choice depends on the specific peptide sequence, desired scale of synthesis, available equipment, and the presence of any sensitive functionalities within the target molecule.

References

The L-tert-Leucinate Moiety: A Key to Unlocking High Efficacy in Synthetic Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of synthetic cannabinoid receptor agonists (SCRAs) containing the methyl L-tert-leucinate hydrochloride-derived head group against other cannabinoid receptor 1 (CB1) agonists, supported by experimental data.

For Researchers, Scientists, and Drug Development Professionals.

It is crucial to clarify that this compound itself is not a CB1 receptor agonist. Instead, it serves as a chiral building block for the synthesis of various compounds, including potent synthetic cannabinoid receptor agonists (SCRAs).[1] The L-tert-leucinate methyl ester moiety, derived from this precursor, constitutes the "head group" of several highly efficacious SCRAs that have been a subject of extensive research. This guide provides a comparative analysis of the efficacy of these SCRAs at the agonist-bound CB1 complex, contrasting their performance with other notable CB1 agonists.

Comparative Efficacy at the CB1 Receptor

Synthetic cannabinoids featuring the L-tert-leucinate head group have demonstrated remarkably high efficacy at the CB1 receptor, often exceeding that of the endogenous ligand anandamide and the reference full agonist CP55,940. This heightened efficacy, sometimes termed "superagonism," is a distinguishing feature of this class of compounds.[2]

In Vitro Efficacy and Potency

The following tables summarize the in vitro pharmacological data for representative SCRAs containing the L-tert-leucinate moiety and compare them with other well-characterized CB1 receptor agonists.

Table 1: CB1 Receptor Binding Affinity and Functional Potency

CompoundClassKi (nM)EC50 (nM)Assay TypeReference
MDMB-FUBINACA Indazole L-tert-leucinate-0.45Membrane Potential[3]
5F-MDMB-PICA Indole L-tert-leucinate---[2]
5F-AMB Indole L-valinate--Membrane Potential[3]
CP55,940 Classical Cannabinoid2.84 (IC50)-cAMP Inhibition[4]
WIN55,212-2 Aminoalkylindole---[5]
Δ⁹-THC Phytocannabinoid---[5]

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.

Table 2: CB1 Receptor Functional Efficacy

CompoundClassEmax (%)Assay TypeReference
MDMB-FUBINACA Indazole L-tert-leucinate>100 (relative to CP55,940)β-arrestin 2 Recruitment[6]
5F-MDMB-PICA Indole L-tert-leucinate233 (relative to CP55,940)Membrane Potential[7]
CP55,940 Classical Cannabinoid100 (reference)Various[8]
Δ⁹-THC Phytocannabinoid106 (relative to basal)[³⁵S]GTPγS Binding[5]

Note: Emax represents the maximum response an agonist can produce, typically expressed as a percentage relative to a reference full agonist.

The data consistently show that SCRAs with an L-tert-leucinate head group, such as MDMB-FUBINACA and 5F-MDMB-PICA, are not only potent but also exhibit exceptionally high efficacy at the CB1 receptor.[2][3] Studies have shown that the addition of a single methyl group, distinguishing the L-tert-leucinate from the L-valinate moiety, can drastically increase efficacy.[6]

Signaling Pathways and Experimental Workflows

The activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gi/o).

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist CB1 Agonist (e.g., SCRA) CB1R CB1 Receptor Agonist->CB1R Binds to Gi_protein Gi/o Protein (αβγ) CB1R->Gi_protein Activates G_alpha Gαi/o-GTP Gi_protein->G_alpha G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Signaling G_alpha->MAPK Activates GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion

Caption: CB1 receptor signaling cascade upon agonist binding.

A common experimental approach to determine the efficacy of a CB1 agonist is the [³⁵S]GTPγS binding assay, which measures the functional activation of G-proteins by the receptor.

GTP_gamma_S_Workflow cluster_reagents Reagents added during Incubation prep Membrane Preparation (e.g., from CB1-expressing cells or brain tissue) membranes Membranes prep->membranes incubation Incubation filtration Rapid Filtration (Separates bound from free [³⁵S]GTPγS) incubation->filtration scintillation Scintillation Counting (Quantifies bound [³⁵S]GTPγS) filtration->scintillation analysis Data Analysis (Dose-response curves, EC50, Emax) scintillation->analysis membranes->incubation agonist Test Agonist agonist->incubation gdp GDP gdp->incubation gtp [³⁵S]GTPγS gtp->incubation

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess CB1 agonist efficacy.

Radioligand Binding Assay for CB1 Receptor Affinity (Ki)

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK-293 cells) or from brain tissue are prepared by homogenization and centrifugation.[9]

  • Incubation: A constant concentration of a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[9]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation (EC50 and Emax)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation: As described for the radioligand binding assay.[5]

  • Incubation: The membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist, and a constant concentration of [³⁵S]GTPγS.[5]

  • Reaction Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined from these curves.[5]

Membrane Potential Assay for Functional Activity

This cell-based assay measures changes in membrane potential following the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of CB1 receptor activation.

  • Cell Culture: AtT-20 cells, which endogenously express GIRK channels, are stably transfected with the human CB1 receptor.[7]

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Agonist Application: The cells are exposed to varying concentrations of the test agonist.

  • Fluorescence Measurement: Changes in fluorescence, corresponding to changes in membrane potential, are measured using a fluorometric imaging plate reader (FLIPR).[7]

  • Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax values for each agonist.[7]

Conclusion

The inclusion of an L-tert-leucinate methyl ester moiety in the structure of synthetic cannabinoids is a key factor contributing to their high efficacy at the CB1 receptor.[2] In vitro data consistently demonstrate that these compounds act as potent, high-efficacy, and in some cases, "super" agonists, surpassing the activity of both endogenous cannabinoids and earlier generations of synthetic cannabinoids.[2][3] The experimental protocols outlined provide a basis for the continued investigation and characterization of these and other novel CB1 receptor modulators. This understanding is critical for the fields of pharmacology and drug development, particularly in discerning the structure-activity relationships that govern ligand efficacy at the CB1 receptor.

References

A Comparative Guide to the Synthesis of Boc-L-leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the efficient and strategic synthesis of protected amino acids is of paramount importance. Boc-L-leucine methyl ester, a key building block, can be synthesized through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthetic pathways, supported by experimental data, to aid in the selection of the most appropriate method based on laboratory scale, available resources, and desired outcomes.

At a Glance: Comparison of Synthetic Routes

Two principal strategies for the synthesis of Boc-L-leucine methyl ester are prevalent: the protection of the amine followed by esterification (Route 1), and the esterification of the carboxylic acid followed by amine protection (Route 2). The choice between these routes often depends on factors such as reagent availability, desired purity, and scalability.

ParameterRoute 1: Boc Protection FirstRoute 2: Esterification FirstAlternative Esterification Methods
Overall Estimated Yield ~79%~67%Variable, can be quantitative
Key Reagents (Boc)₂O, DCC, MethanolThionyl Chloride, Methanol, (Boc)₂ODiazomethane, Methyl Iodide, TMS-diazomethane
Reaction Time Longer (Boc protection can take 24h)Shorter overall reaction timeCan be very rapid (Diazomethane)
Cost-Effectiveness Generally higher due to DCCMore cost-effective reagentsVaries (Diazomethane is hazardous to prepare)
Safety Concerns DCC is a sensitizerThionyl chloride is corrosive and toxicDiazomethane is highly toxic and explosive
Purification Column chromatography or recrystallizationColumn chromatographySimple work-up for some methods

Synthetic Route 1: N-Terminal Boc Protection Followed by Esterification

This route prioritizes the protection of the nucleophilic amino group of L-leucine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This strategy is widely employed due to the high efficiency of the initial Boc protection step.

Step 1: N-Boc Protection of L-leucine

The protection of the amino group of L-leucine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

  • Reagents: L-leucine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Water/1,4-Dioxane.

  • Reported Yield: 97%[1].

  • Reaction Time: 24 hours at room temperature[1].

  • Purity: The crude product can be of high purity (96-99% by HPLC) and is often used in the next step without further purification[2].

Step 2: Esterification of N-Boc-L-leucine

The subsequent esterification of the carboxylic acid of N-Boc-L-leucine can be accomplished using several methods. A common laboratory-scale method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Reagents: N-Boc-L-leucine, Dicyclohexylcarbodiimide (DCC), Methanol, 4-Dimethylaminopyridine (DMAP) (catalytic).

  • Reported Yield: ~82% (for a similar substrate)[1].

  • Reaction Time: 1 hour at 20-30°C[1]. The Steglich esterification, which uses DCC and a catalytic amount of DMAP, is a mild and efficient method for forming esters, even with sterically hindered alcohols[3][4][5].

  • Purification: The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. The final product is typically purified by column chromatography or recrystallization[1].

dot

Route1_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification L_Leucine L-Leucine Boc2O (Boc)₂O, NaHCO₃ Water/1,4-Dioxane L_Leucine->Boc2O Reaction1 Stir at RT for 24h Boc2O->Reaction1 N_Boc_L_Leucine N-Boc-L-Leucine Reaction1->N_Boc_L_Leucine DCC_MeOH DCC, Methanol (cat. DMAP) N_Boc_L_Leucine->DCC_MeOH Reaction2 Stir at 20-30°C for 1h DCC_MeOH->Reaction2 Purification1 Filtration & Chromatography/ Recrystallization Reaction2->Purification1 Final_Product1 Boc-L-leucine methyl ester Purification1->Final_Product1

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Esterification Followed by N-Terminal Boc Protection

This alternative route begins with the esterification of L-leucine, followed by the protection of the newly formed amino acid ester. This approach can be advantageous due to the high yield of the initial esterification step.

Step 1: Esterification of L-leucine

The esterification of L-leucine is commonly achieved using thionyl chloride in methanol. This method is efficient and proceeds under mild conditions.

  • Reagents: L-leucine, Thionyl Chloride (SOCl₂), Methanol.

  • Reported Yield: Up to 100% (for L-tert-leucine methyl ester hydrochloride)[1].

  • Reaction Time: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC[1].

  • Product: The product of this reaction is the hydrochloride salt of L-leucine methyl ester.

Step 2: N-Boc Protection of L-leucine Methyl Ester Hydrochloride

The final step involves the protection of the amino group of the L-leucine methyl ester hydrochloride.

  • Reagents: L-leucine methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF)/Water.

  • Reported Yield: ~67% (in a subsequent dipeptide coupling)[1].

  • Reaction Time: 10 hours at room temperature[1][6].

  • Purification: The product is typically extracted with an organic solvent and purified by washing and concentration. Further purification can be achieved by column chromatography[1].

dot

Route2_Workflow cluster_step1_r2 Step 1: Esterification cluster_step2_r2 Step 2: Boc Protection L_Leucine_r2 L-Leucine SOCl2_MeOH SOCl₂, Methanol L_Leucine_r2->SOCl2_MeOH Reaction1_r2 Stir at RT SOCl2_MeOH->Reaction1_r2 L_Leucine_MeEster_HCl L-leucine methyl ester hydrochloride Reaction1_r2->L_Leucine_MeEster_HCl Boc2O_r2 (Boc)₂O, NaHCO₃ THF/Water L_Leucine_MeEster_HCl->Boc2O_r2 Reaction2_r2 Stir at RT for 10h Boc2O_r2->Reaction2_r2 Purification2 Extraction & Chromatography Reaction2_r2->Purification2 Final_Product2 Boc-L-leucine methyl ester Purification2->Final_Product2

Caption: Synthetic workflow for Route 2.

Alternative Esterification Methods

Beyond the use of DCC and thionyl chloride, other reagents can be employed for the esterification step, each with its own set of characteristics.

Diazomethane

Diazomethane is a highly effective methylating agent for carboxylic acids, offering a rapid and clean reaction with a simple work-up.

  • Advantages: The reaction is often quantitative, and the only byproduct is nitrogen gas.

  • Disadvantages: Diazomethane is extremely toxic, carcinogenic, and highly explosive. It must be prepared in situ and handled with extreme caution using specialized glassware. Due to these significant hazards, its use has been largely replaced by safer alternatives.

Trimethylsilyldiazomethane (TMS-diazomethane)

TMS-diazomethane is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids.

  • Advantages: It is considered less explosive than diazomethane.

  • Disadvantages: It is still highly toxic and must be handled with care.

Methyl Iodide

Methyl iodide can be used for the esterification of N-Boc-amino acids in the presence of a base.

  • Reagents: N-Boc-L-leucine, Methyl Iodide (MeI), a base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or THF.

  • Yield: Yields are generally good, but the reaction may require heating.

Experimental Protocols

Route 1: Boc Protection Followed by Esterification

Step 1: Synthesis of N-Boc-L-leucine [1]

  • Dissolve L-leucine (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine.

Step 2: Synthesis of Boc-L-leucine methyl ester via DCC coupling [1]

  • Dissolve N-Boc-L-leucine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add methanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain Boc-L-leucine methyl ester.

Route 2: Esterification Followed by Boc Protection

Step 1: Synthesis of L-leucine methyl ester hydrochloride [1]

  • Suspend L-leucine (1.0 eq) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) while stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture on a rotary evaporator to obtain the L-leucine methyl ester hydrochloride salt.

Step 2: Synthesis of Boc-L-leucine methyl ester [1]

  • Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Remove the volatile components under reduced pressure.

  • Dilute the solution with water and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-leucine methyl ester.

Conclusion

The selection of a synthetic route for Boc-L-leucine methyl ester is a strategic decision that impacts overall efficiency, cost, and safety.

  • Route 1 (Boc protection first) is a reliable method that often provides a high-purity intermediate after the first step. The use of DCC in the esterification step is common but requires careful removal of the DCU byproduct.

  • Route 2 (esterification first) can be more direct and utilizes cost-effective reagents. The thionyl chloride-mediated esterification is high-yielding, but the subsequent Boc protection may have a slightly lower yield compared to the protection of the free amino acid.

  • Alternative esterification methods offer further options. While diazomethane provides a clean and high-yielding reaction, its extreme toxicity and explosive nature make it unsuitable for routine use. Safer alternatives like TMS-diazomethane are available but still require careful handling. Esterification with methyl iodide is a viable option, particularly for smaller-scale syntheses.

Ultimately, the optimal choice will depend on the specific requirements of the research or production campaign, balancing the trade-offs between yield, purity, cost, and safety.

References

Safety Operating Guide

Proper Disposal of Methyl L-tert-leucinate Hydrochloride: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl L-tert-leucinate hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Note on Chemical Identity: The procedural guidance provided is based on safety data for L-Leucine methyl ester hydrochloride (CAS No. 7517-19-3) and L-tert-Leucine methylester hydrochloride (CAS No. 63038-27-7), as "this compound" can be ambiguous. It is imperative to confirm the exact chemical identity and consult the specific Safety Data Sheet (SDS) for the compound in your possession.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are familiar with the immediate first aid measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves; inspect them before use.[1][2]

  • Respiratory Protection: While not typically required under normal conditions, a NIOSH-approved respirator should be used if dust is generated.[1][2]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[1][3]

First Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][4]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water, removing any contaminated clothing.[2][3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that is compliant with local, state, and federal regulations.[5]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, and other disposable labware) in a designated, compatible, and clearly labeled waste container.[1] High-density polyethylene (HDPE) containers are a suitable option.[1]

    • Ensure the original chemical container is used for its own disposal where possible. Do not mix with other waste.

  • Waste Labeling:

    • Clearly label the waste container as "Hazardous Waste" (or as required by your institution).

    • Include the full chemical name, CAS number, and any associated hazards on the label.[1]

  • Storage:

    • Keep the waste container tightly closed when not in use.[5]

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage facility.[1]

    • The storage area should be cool, dry, and well-ventilated.[1][5]

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines for decontaminated materials.[1][5]

Spill and Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways by covering them if necessary.[6]

  • Cleanup:

    • Avoid generating dust.[2][4]

    • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][4]

    • Clean the affected area thoroughly.

Quantitative Data

Below is a summary of key physical properties for L-Leucine methyl ester hydrochloride. This information is valuable for understanding the compound's characteristics during handling and disposal.

PropertyValue
Physical StateSolid
AppearanceWhite
OdorOdorless
Melting Point145 - 155 °C / 293 - 311 °F[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound and contaminated materials B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Safety First C Place in a designated, compatible waste container B->C D Label Container: - 'Hazardous Waste' - Chemical Name & CAS# - Hazards C->D E Store in a designated, cool, dry, and well-ventilated area D->E F Keep container tightly closed E->F G Contact EHS for waste pickup E->G Ready for Disposal H EHS handles final disposal according to regulations G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl L-tert-leucinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Methyl L-tert-leucinate hydrochloride. The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is crucial.[1] The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure and ensure safety.

Body Part Personal Protective Equipment Material/Standard Purpose
Eyes/Face Chemical safety goggles or glasses with side shieldsANSI Z87.1 certifiedProtects eyes from dust and potential splashes.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber inspected before use.[3]Prevents direct skin contact with the chemical.[4]
Body Laboratory coatStandard lab coatProtects skin and clothing from potential spills.[1]
Respiratory Not required under normal useNIOSH/CEN approved respirator if dust is generated.[2][3]Provides respiratory protection if engineering controls are insufficient or during large spills that may generate dust.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is vital for the safe handling of this compound from receipt to use.

Engineering Controls and Preparation
  • Ventilation: Handle the compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when handling larger quantities or when dust generation is possible.

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

  • Preparation: Before beginning work, confirm that all necessary PPE is in good condition and worn correctly.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated place, protected from light as the substance is light-sensitive.[6] Keep the container tightly closed to prevent moisture absorption.[6] Ideal storage is often refrigerated.[6]

Handling and Weighing
  • Avoid Dust Formation: this compound is a solid, so care should be taken to avoid creating dust during handling.[3]

  • Transfer: Use appropriate tools, such as a spatula or powder funnel, for transferring the solid.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not breathe in the dust.[6] Wash hands thoroughly after handling the compound.[4]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Spill Response
  • Small Spills:

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, gently sweep up the spilled solid material.[3] Avoid actions that could generate dust.[3]

    • Place the swept material into a suitable, labeled container for chemical waste disposal.[7]

  • Large Spills:

    • Evacuate the immediate area.

    • Restrict access to the area.

    • Follow institutional protocols for large chemical spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation develops.[4]

  • Inhalation: Remove the individual from exposure and move to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[6] Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and adhere to all federal, state, and local regulations.[1]

Waste Type Disposal Protocol Container Type
Unused/Waste Chemical Collect in a clearly labeled, sealed, and compatible waste container.[3] Dispose of through a licensed hazardous waste disposal company.[3] Do not allow the product to enter drains.[3]Clearly labeled, sealed chemical waste container.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated hazardous waste container and dispose of according to institutional protocols.Labeled hazardous waste bag or container.
Empty Containers Triple-rinse with an appropriate solvent. Collect the rinsate as hazardous waste. Dispose of the container as unused product.[3]Original container (after rinsing) or appropriate waste container.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

Property Value
Chemical Formula C7H15NO2 · HCl
Molecular Weight 181.66 g/mol
Appearance White Solid[1]
Odor Odorless[1]
Melting Point 145 - 155 °C / 293 - 311 °F[1]
Solubility Soluble in water[6]
Stability Stable under recommended storage conditions; light-sensitive.[1][6]

Workflow and Safety Protocol Diagram

The diagram below illustrates the comprehensive workflow for handling this compound, emphasizing key safety and decision points throughout the process.

G cluster_prep Preparation & Engineering cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal prep Verify Ventilation & Safety Equipment ppe Don Personal Protective Equipment (PPE) prep->ppe receive Receive & Inspect Chemical Container ppe->receive storage Store in Cool, Dry, Light-Protected Area receive->storage weigh Weigh & Handle (Avoid Dust) storage->weigh spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure waste Generate Waste (Chemical, PPE, Containers) weigh->waste spill_proc Follow Spill Cleanup Protocol spill->spill_proc first_aid Administer First Aid & Seek Medical Attention exposure->first_aid dispose Dispose via Licensed Hazardous Waste Vendor waste->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl L-tert-leucinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl L-tert-leucinate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.